Dantrolene sodium salt
Description
Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H10N4NaO5 |
|---|---|
Molecular Weight |
337.24 g/mol |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/b15-7+; |
InChI Key |
BDZCLIOURDFSFQ-HAZZGOGXSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Elucidation of Dantrolene's Mechanism as a Direct-Acting Muscle Relaxant: A Technical Guide
A comprehensive overview of the history, pivotal experiments, and mechanism of action of dantrolene, a unique skeletal muscle relaxant. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details of the key studies that established dantrolene as a therapeutic agent.
Introduction
Dantrolene is a hydantoin derivative that uniquely exerts its muscle relaxant effect directly on the skeletal muscle, bypassing the central nervous system.[1] Its discovery and subsequent elucidation of its mechanism of action represent a significant advancement in the understanding and treatment of muscle spasticity and the life-threatening condition of malignant hyperthermia. This technical guide details the historical milestones, key experimental findings, and the molecular mechanism of dantrolene's action.
History and Discovery
Dantrolene was first synthesized in 1967 by Snyder and his team as part of a research program investigating a new class of muscle relaxants.[2][3] Initial studies in animals demonstrated its ability to induce muscle relaxation without significant central nervous system depression.[1] By 1971, the oral formulation of dantrolene was introduced for the clinical treatment of skeletal muscle spasticity arising from neurological disorders.[3][4]
A pivotal moment in dantrolene's history came in 1975 when South African anesthesiologist Gaisford Harrison reported its remarkable efficacy in treating malignant hyperthermia (MH), a rare and often fatal hypermetabolic crisis triggered by certain anesthetics.[5][6] This discovery transformed the prognosis for MH-susceptible individuals. The intravenous formulation of dantrolene, developed to address the acute nature of MH, gained approval and became the standard of care.[3][4]
Quantitative Data on Efficacy
The muscle relaxant properties of dantrolene have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data regarding its potency and clinical effectiveness.
| Preclinical Potency of Dantrolene and Comparative Agents | ED50 (mg/kg, i.d.) in Anemically Decerebrated Rats |
| Compound | Sustained Rigidity of Forelimbs |
| Dantrolene | 22 |
| Baclofen | 2.9 |
| Diazepam | Not Effective |
i.d. - intraduodenally[7]
| Preclinical Potency of Dantrolene and Comparative Agents | ED50 (mg/kg, i.d.) in Anemically Decerebrated Rats |
| Compound | Phasic Rigidity of Hindlimbs |
| Dantrolene | 140 |
| Baclofen | 6.2 |
| Diazepam | 1.4 |
i.d. - intraduodenally[7]
| Clinical Dosage of Dantrolene for Spasticity | |
| Indication | Dosage Regimen |
| Chronic Spasticity (Adults) | Initial: 25 mg once daily for 7 days, then 25 mg three times daily for 7 days, then 50 mg three times daily for 7 days, then 100 mg three times daily. Maximum: 100 mg four times daily. |
| Chronic Spasticity (Children >5 years) | Initial: 0.5 mg/kg once daily for 7 days, then 0.5 mg/kg three times daily for 7 days, then 1 mg/kg three times daily for 7 days, then 2 mg/kg three times daily. Maximum: 100 mg four times daily. |
[8]
| Clinical Dosage of Dantrolene for Malignant Hyperthermia | |
| Indication | Dosage Regimen |
| Malignant Hyperthermia Crisis (IV) | Initial: 2.5 mg/kg rapid IV push. Repeat as needed. |
| Malignant Hyperthermia Prophylaxis (Oral) | 4 to 8 mg/kg/day in 3-4 divided doses for 1-2 days before surgery. |
| Malignant Hyperthermia Prophylaxis (IV) | 2.5 mg/kg infused over 1 hour, ~75 minutes before anesthesia. |
Key Experiments and Methodologies
The elucidation of dantrolene's mechanism of action was the result of a series of meticulous experiments. The following sections detail the protocols of these key investigations.
Experiment 1: In Vitro Muscle Contractility Assay
This foundational experiment aimed to determine if dantrolene's effects were central or peripheral.
Methodology:
-
Tissue Preparation: The extensor digitorum longus (EDL) muscle is surgically removed from a euthanized animal (e.g., mouse or rat) and placed in a dish containing chilled Ringer's solution.[9]
-
Suturing: Surgical sutures are attached to the tendons at both ends of the muscle.[9]
-
Mounting: The muscle is transferred to a tissue bath chamber filled with oxygenated Ringer's solution maintained at a physiological temperature (e.g., 25-37°C).[9][10] One suture is attached to a fixed anchor, and the other to a force transducer connected to a servomotor.[10]
-
Equilibration: The muscle is allowed to equilibrate for 10-15 minutes under a slight resting tension.[9]
-
Stimulation: The muscle is stimulated to contract using platinum electrodes placed in the bath to deliver an electrical field stimulation (EFS).[10][11] The stimulation parameters (voltage, frequency, duration) are optimized to elicit a supramaximal twitch or tetanic contraction.[9][11]
-
Drug Application: A baseline contractile force is recorded. Dantrolene, dissolved in a suitable solvent (e.g., DMSO), is then added to the bath at various concentrations.[11]
-
Data Acquisition: The contractile force is recorded continuously, and the percentage inhibition of the twitch or tetanic force is calculated for each dantrolene concentration to determine the ED50.[11]
Experiment 2: Elucidating the Role of Sarcoplasmic Reticulum Calcium Release
This experiment investigated the effect of dantrolene on calcium release from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.
Methodology:
-
Isolation of Sarcoplasmic Reticulum Vesicles:
-
Skeletal muscle tissue is homogenized in a buffer solution.
-
The homogenate is subjected to differential centrifugation to separate the microsomal fraction, which is rich in SR vesicles.
-
Further purification can be achieved using a sucrose density gradient to separate "light" and "heavy" SR fractions.
-
-
Calcium Release Assay:
-
The isolated SR vesicles are actively loaded with ⁴⁵Ca²⁺ in the presence of ATP.
-
The loaded vesicles are then rapidly filtered and washed to remove external ⁴⁵Ca²⁺.
-
The vesicles are resuspended in a medium containing a calcium-releasing agent (e.g., caffeine or a calcium ionophore like A23187).[12]
-
In parallel experiments, dantrolene is pre-incubated with the vesicles before the addition of the releasing agent.
-
The amount of ⁴⁵Ca²⁺ remaining in the vesicles over time is measured by liquid scintillation counting.
-
The rate of calcium release is calculated and compared between control and dantrolene-treated samples.
-
Experiment 3: Ryanodine Receptor Binding Assay
This experiment aimed to identify the molecular target of dantrolene within the SR.
Methodology:
-
Preparation of SR Membranes: Crude SR vesicles are prepared from skeletal muscle.[9]
-
Radioligand Binding: The SR membranes are incubated with [³H]ryanodine, a specific ligand for the ryanodine receptor (RyR), in the presence and absence of varying concentrations of dantrolene.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [³H]ryanodine from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of [³H]ryanodine is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The inhibition constant (Ki) of dantrolene for the RyR is determined by analyzing the competition binding data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in understanding dantrolene's action.
Conclusion
The discovery of dantrolene and the subsequent elucidation of its direct-acting mechanism on skeletal muscle represent a landmark in pharmacology and clinical medicine. Through a series of well-designed experiments, researchers were able to pinpoint its action to the inhibition of calcium release from the sarcoplasmic reticulum via the ryanodine receptor. This knowledge has not only provided a vital therapeutic option for spasticity and malignant hyperthermia but has also deepened our understanding of excitation-contraction coupling in skeletal muscle. The experimental protocols and findings detailed in this guide serve as a testament to the rigorous scientific inquiry that underpins modern drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. periodicos.unifesp.br [periodicos.unifesp.br]
- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. [A comparison of the effects of baclofen and some other muscle relaxants on alpha-rigidity in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. aurorascientific.com [aurorascientific.com]
- 10. In vitro muscle testing - Wikipedia [en.wikipedia.org]
- 11. In vitro detrusor contractility measurements. [bio-protocol.org]
- 12. medrxiv.org [medrxiv.org]
The Role of Dantrolene in Modulating Excitation-Contraction Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene, a hydantoin derivative, is a post-synaptic muscle relaxant that has been a cornerstone in the management of malignant hyperthermia (MH) for decades.[1][2] Its mechanism of action, centered on the modulation of excitation-contraction (E-C) coupling, offers a fascinating case study in targeted pharmacotherapy. This technical guide provides a comprehensive overview of the molecular interactions and physiological consequences of dantrolene's activity, with a focus on its direct effects on the ryanodine receptor (RyR), the principal calcium release channel of the sarcoplasmic reticulum (SR).[2] We delve into the quantitative aspects of its inhibitory action, detail the experimental protocols used to elucidate its function, and provide visual representations of the key signaling pathways and experimental workflows.
Introduction to Excitation-Contraction Coupling and Dantrolene
Excitation-contraction coupling is the fundamental physiological process that links an electrical stimulus (an action potential) at the muscle cell membrane (sarcolemma) to the mechanical event of muscle contraction.[3] This intricate signaling cascade is critically dependent on the precise regulation of intracellular calcium (Ca²⁺) concentrations.
The sequence of events in skeletal muscle E-C coupling is as follows:
-
An action potential propagates along the sarcolemma and into the transverse tubules (T-tubules).[4]
-
This depolarization is sensed by the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel in the T-tubule membrane.[5]
-
In skeletal muscle, a direct mechanical coupling exists between the DHPR and the ryanodine receptor type 1 (RyR1) located in the membrane of the sarcoplasmic reticulum.[5]
-
Activation of the DHPR triggers a conformational change in RyR1, causing it to open.[5]
-
Stored Ca²⁺ is rapidly released from the SR into the myoplasm.[4]
-
The surge in myoplasmic Ca²⁺ binds to troponin C, initiating a series of conformational changes in the thin filament that enable the interaction of actin and myosin, leading to muscle contraction.[6]
Dantrolene exerts its muscle relaxant effect by directly interfering with this process, specifically by inhibiting the release of Ca²⁺ from the SR.[2] This action is primarily mediated through its interaction with the RyR1 channel.[2]
Molecular Mechanism of Dantrolene Action: Interaction with the Ryanodine Receptor
The primary molecular target of dantrolene is the RyR1 channel, the predominant isoform in skeletal muscle.[7] Dantrolene is a selective inhibitor, showing a significantly higher affinity for RyR1 and RyR3 isoforms compared to the cardiac isoform, RyR2.[8] This selectivity is a key factor in its therapeutic profile, minimizing cardiac side effects.
Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the structural basis of dantrolene's interaction with RyR1.[4][9] These studies have revealed that dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel, distant from the ion permeation pathway.[4] The binding site is located in the P1 domain and involves interactions with key amino acid residues, including W882, W996, and R1000.[4]
Binding of dantrolene induces a conformational change in the RyR1 channel, which is allosterically coupled to the closure of the Ca²⁺ pore.[9] This stabilization of the closed state of the channel reduces the probability of it opening in response to an action potential, thereby attenuating Ca²⁺ release from the SR.[4] Interestingly, the inhibitory effect of dantrolene is dependent on the presence of ATP or ADP, which bind in a stacking manner with dantrolene in the RY12 domain.[9]
Quantitative Analysis of Dantrolene's Effects
The inhibitory potency of dantrolene on RyR1 function has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.
| Parameter | Experimental System | Conditions | Value | Reference |
| IC₅₀ | [³H]ryanodine binding to RyR1 | SR vesicles from failing dog heart | - | 0.3 ± 0.07 µM |
| IC₅₀ | [³H]ryanodine binding to purified RyR1 | - | - | 0.15 ± 0.02 µM |
| IC₅₀ | Dantrolene binding to RyR2 | Single channel recordings | 100 nM cytoplasmic [Ca²⁺] + 2 mM ATP + 100 nM Calmodulin | 0.16 ± 0.03 µM |
| IC₅₀ | Dantrolene inhibition of Ca²⁺ wave frequency | Mouse cardiomyocytes | 100 nM Calmodulin | 0.42 ± 0.18 µM |
| IC₅₀ | Dantrolene inhibition of Ca²⁺ wave amplitude | Mouse cardiomyocytes | 100 nM Calmodulin | 0.19 ± 0.04 µM |
| IC₅₀ | Azumolene inhibition of [³H]PN200-110 binding | Porcine skeletal muscle dihydropyridine receptors | - | ~20 µM |
| Kᵢ | [³H]ryanodine binding | SR vesicles from normal and MH-susceptible pig skeletal muscle | - | ~150 nM |
Table 1: Inhibitory Concentrations (IC₅₀) and Binding Affinities (Kᵢ) of Dantrolene and its Analogs.
| RyR1 Mutant | Fold Change in IC₅₀ vs. Wild-Type | Reference |
| W996A | 30-fold less sensitive | [10] |
| R1000A | 10-fold less sensitive | [10] |
Table 2: Effect of RyR1 Mutations on Dantrolene Sensitivity.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the role of dantrolene in modulating excitation-contraction coupling.
[³H]Ryanodine Binding Assay
This assay is used to assess the functional state of the RyR1 channel, as [³H]ryanodine preferentially binds to the open conformation of the channel.
Protocol:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from skeletal muscle tissue through a series of differential centrifugation steps.[11]
-
Incubation: Incubate the SR vesicles with [³H]ryanodine in a buffer solution containing physiological concentrations of ions, ATP, and calmodulin.
-
Addition of Dantrolene: Add varying concentrations of dantrolene to the incubation mixture.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the SR vesicles with bound [³H]ryanodine from the unbound ligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of dantrolene by analyzing the concentration-dependent inhibition of [³H]ryanodine binding.
Planar Lipid Bilayer Single-Channel Recording
This technique allows for the direct observation of the opening and closing (gating) of individual RyR1 channels.
Protocol:
-
Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two aqueous compartments (cis and trans).[12]
-
RyR1 Incorporation: Incorporate purified RyR1 channels into the lipid bilayer.[12]
-
Electrophysiological Recording: Apply a voltage across the bilayer and record the ionic current flowing through the incorporated RyR1 channels using a patch-clamp amplifier.[13]
-
Addition of Modulators: Add dantrolene, Ca²⁺, ATP, and calmodulin to the cis (myoplasmic) side of the bilayer to observe their effects on channel gating.
-
Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Pₒ), mean open time, and mean closed time.
Intracellular Calcium Imaging
This method is used to visualize and quantify changes in myoplasmic Ca²⁺ concentration in response to stimuli.
Protocol:
-
Cell Preparation: Isolate single muscle fibers or use cultured myotubes.
-
Loading with Calcium Indicator: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Fluo-4) or a genetically encoded calcium indicator.[14]
-
Perfusion with Dantrolene: Perfuse the cells with a solution containing dantrolene.
-
Stimulation: Electrically stimulate the cells to elicit action potentials and trigger Ca²⁺ release.
-
Fluorescence Microscopy: Record the changes in fluorescence intensity of the Ca²⁺ indicator using a fluorescence microscope equipped with a high-speed camera.
-
Data Analysis: Convert the fluorescence signals into Ca²⁺ concentrations and analyze the amplitude, duration, and frequency of the Ca²⁺ transients.
Muscle Contractility Studies
These experiments measure the effect of dantrolene on the force-generating capacity of intact muscle preparations.
Protocol:
-
Muscle Preparation: Isolate a whole muscle or a muscle fiber bundle.
-
Mounting: Mount the muscle preparation in a chamber containing a physiological saline solution and attach one end to a force transducer.
-
Stimulation: Stimulate the muscle electrically to induce contractions.
-
Force Measurement: Record the isometric or isotonic contractile force.
-
Dantrolene Application: Add dantrolene to the bathing solution and record the changes in contractile force.
-
Data Analysis: Analyze the effects of dantrolene on parameters such as peak twitch tension, time to peak tension, and the force-frequency relationship.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Dantrolene's role in modulating excitation-contraction coupling is a testament to the power of targeted molecular intervention. Its direct interaction with the RyR1 channel, leading to the inhibition of sarcoplasmic reticulum Ca²⁺ release, provides a clear and effective mechanism for its therapeutic action in conditions of excessive muscle contraction. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals seeking to further understand and leverage the principles of E-C coupling modulation. The continued elucidation of the structural and functional nuances of the dantrolene-RyR1 interaction will undoubtedly pave the way for the development of next-generation modulators with enhanced specificity and efficacy.
References
- 1. Dantrolene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lornajane.net [lornajane.net]
- 4. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dantrolene sodium on calcium movements in single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-induced calcium release from sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Neuroprotective Properties of Dantrolene Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Neurodegenerative diseases are frequently characterized by the progressive loss of neuronal structure and function, a process intricately linked to the dysregulation of intracellular calcium (Ca²⁺) homeostasis. Excessive Ca²⁺ release from the endoplasmic reticulum (ER), primarily through ryanodine receptors (RyRs), is a key pathological event that triggers downstream cytotoxic cascades, including mitochondrial dysfunction, oxidative stress, and apoptosis. Dantrolene sodium salt, a clinically approved muscle relaxant, functions as a specific antagonist of RyR isoforms 1 and 3. By stabilizing these channels, Dantrolene mitigates aberrant Ca²⁺ leakage from the ER, thereby interrupting the progression of neuronal cell death. This technical guide consolidates the preclinical and clinical evidence supporting Dantrolene's neuroprotective efficacy, details its mechanism of action, provides structured quantitative data from key studies, and outlines common experimental protocols for its investigation.
Core Mechanism of Action: Regulation of Intracellular Calcium Homeostasis
Dantrolene exerts its neuroprotective effects by directly targeting and inhibiting the ryanodine receptor (RyR) calcium release channels located on the membrane of the endoplasmic reticulum.[1][2] In the central nervous system, RyR1 and RyR3 are the predominant isoforms targeted by Dantrolene, while the cardiac isoform, RyR2, remains largely unaffected, which accounts for the drug's favorable cardiac safety profile.[3][4]
Under pathological conditions such as excitotoxicity, ischemia, or in the context of neurodegenerative diseases, neuronal stress leads to the sensitization and over-activation of RyRs.[5] This results in a sustained, pathological leak of Ca²⁺ from the ER into the cytosol. The elevated cytosolic Ca²⁺ concentration triggers a cascade of detrimental events:
-
Mitochondrial Overload: Mitochondria sequester excess cytosolic Ca²⁺, leading to impaired ATP production, the generation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), a key step in initiating apoptosis.[6]
-
Activation of Cytotoxic Enzymes: Elevated Ca²⁺ levels activate proteases (e.g., calpains), phospholipases, and endonucleases that degrade essential cellular components.
-
ER Stress: Depletion of ER Ca²⁺ stores can lead to protein misfolding and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.[3]
Dantrolene binds to RyR1 and RyR3, reducing their open probability and decreasing their sensitivity to activating ligands like Ca²⁺ itself (a process known as Calcium-Induced Calcium Release, or CICR).[1][7] By preventing this excessive Ca²⁺ release, Dantrolene preserves neuronal Ca²⁺ homeostasis, thereby protecting neurons from downstream apoptotic and necrotic cell death pathways.[3][8]
Quantitative Data from Preclinical and Clinical Studies
The neuroprotective potential of Dantrolene has been evaluated across a range of in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: Summary of In Vitro Neuroprotection Studies
| Model System | Pathological Insult | Dantrolene Concentration | Key Quantitative Finding | Reference |
| Primary Cerebral Cortical Neurons | Glutamate | 10-100 µM | Reduced glutamate-induced increase in intracellular Ca²⁺ by 70%.[8] | [8] |
| Primary Cerebral Cortical Neurons | Quisqualate (QA) & NMDA | 10-100 µM | Completely blocked cytotoxicity induced by QA and NMDA.[9] | [9] |
| Neuronal Cell Culture | Oxygen-Glucose Deprivation (OGD) | Not specified | Significantly reduced OGD-induced cell death.[10] | [10] |
| Neuron-like PC12 Cells | H₂O₂-induced Apoptosis | Not specified | Protected cells from apoptosis and activated autophagic pathways.[6] | [6] |
| YAC128 MSN Cultures (HD model) | Glutamate | ≥ 100 nM | Protected against glutamate-induced excitotoxicity.[5][11] | [5][11] |
| Cells with Presenilin-1 (PS-1) Mutation | Amyloid-β | Not specified | Significantly prevented amyloid-β induced apoptosis and lowered peroxide levels.[3] | [3] |
Table 2: Summary of In Vivo Neuroprotection Studies
| Animal Model | Injury/Disease Model | Dantrolene Dose & Route | Key Quantitative Finding | Reference |
| Neonatal Mice | Hypoxic-Ischemic (HI) Brain Injury | i.p. | Reduced infarction volume and improved functional recovery.[10] | [10] |
| Rats | Ischemia (Microdialysis) | 15 min pre-ischemia | Significantly higher number of preserved hippocampal neurons.[3] | [3] |
| YAC128 Mice | Huntington's Disease (HD) | 5 mg/kg (oral), twice weekly | Improved performance in beam-walking and gait-walking assays; reduced loss of NeuN-positive striatal neurons.[5][12] | [5][12] |
| Alzheimer's Disease (AD) Mouse Model | Alzheimer's Disease | 5 mg/kg (intranasal), 3x weekly | Increased brain concentration and duration compared to oral administration; improved cognition.[13][14][15] | [13][14][15] |
| Rats | Spinal Cord Injury | Combination with Riluzole | Greater number of NeuN-positive neurons, suggesting prevention of apoptosis.[6] | [6] |
Table 3: Summary of Clinical Investigation
| Study ID | Condition | Dantrolene Dose | Primary Outcome | Key Efficacy Finding | Reference |
| NCT02829268 | Wolfram Syndrome | 0.5-2 mg/kg/day (pediatric); 50-100 mg/day (adult) | Safety & Tolerability: Well tolerated with mild adverse events (fatigue, diarrhea).[16] | No significant improvement in visual acuity or neurological functions after 6 months.[16][17] | [16][17] |
Experimental Protocols and Methodologies
Detailed protocols are essential for the reproducible evaluation of neuroprotective compounds. Below are generalized methodologies for assessing Dantrolene's efficacy.
Protocol 1: In Vitro Assessment of Neuroprotection in Primary Neurons
This protocol outlines a typical experiment to test Dantrolene's ability to protect cultured neurons from excitotoxic injury.
-
Cell Culture:
-
Isolate and culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate neurons on poly-D-lysine-coated plates at a desired density (e.g., 2x10⁵ cells/cm²).
-
Maintain cultures in a neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Dantrolene Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 1 µM, 10 µM, 50 µM) in the culture medium.
-
Pre-incubate the mature neuronal cultures with Dantrolene-containing medium or vehicle (DMSO) control for a specified period (e.g., 30-60 minutes).
-
-
Induction of Neurotoxic Insult:
-
To induce excitotoxicity, add a neurotoxic agent such as Glutamate (e.g., 50 µM) or NMDA to the cultures for a defined duration (e.g., 24 hours).
-
Alternatively, for an ischemic model, replace the medium with a glucose-free solution and place the cultures in a hypoxic chamber (e.g., <1% O₂) for 60-90 minutes (Oxygen-Glucose Deprivation, OGD).
-
-
Assessment of Neuroprotection (24 hours post-insult):
-
Cell Viability: Quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Use TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify cells with DNA fragmentation.
-
Intracellular Calcium Imaging: Use a Ca²⁺-sensitive fluorescent dye like Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in real-time following the glutamate challenge in the presence or absence of Dantrolene.[8][10]
-
Protocol 2: In Vivo Assessment in a Rodent Model of Ischemic Stroke
This protocol describes a common preclinical model to evaluate Dantrolene's efficacy in protecting against stroke-induced brain injury.
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice.
-
Acclimatize animals for at least one week prior to surgery.
-
-
Drug Administration:
-
Induction of Focal Cerebral Ischemia:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform transient middle cerebral artery occlusion (MCAO) using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced to occlude the origin of the MCA.
-
After a set period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Post-Operative Care and Assessment:
-
Monitor animals for recovery from anesthesia and provide supportive care.
-
Behavioral Testing (24h to 7 days post-MCAO): Evaluate neurological deficits using a standardized scoring system (e.g., Bederson score) or motor coordination tests (e.g., rotarod, grip strength).
-
Histological Analysis (e.g., 48h or 7 days post-MCAO):
-
Perfuse the animals and harvest the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. Viable tissue stains red, while infarcted tissue remains white.
-
Perform immunohistochemistry on fixed brain sections to assess markers of apoptosis (e.g., cleaved caspase-3) or neuronal survival (e.g., NeuN).[10]
-
-
Challenges and Future Directions
Despite promising preclinical data, the translation of Dantrolene into a widely used neuroprotective agent faces challenges. A primary limitation is its poor permeability across the blood-brain barrier (BBB), which hampers its effectiveness when administered orally or intravenously.[13][14]
To address this, current research is focused on novel delivery methods. Intranasal administration of a nanoparticle formulation of Dantrolene has been shown to significantly increase its concentration and duration in the brain compared to oral routes in animal models.[15][18][19] This approach may optimize neuroprotective effects while minimizing potential peripheral side effects.[18]
Future research should continue to explore:
-
Optimizing dosing and delivery strategies for CNS disorders.
-
Conducting long-term safety and efficacy studies in various neurodegenerative disease models.
-
Initiating further clinical trials in patient populations with diseases linked to Ca²⁺ dysregulation, building upon the experience from the Wolfram syndrome study.[16]
Conclusion
This compound presents a compelling case as a neuroprotective agent due to its well-defined mechanism of action targeting a fundamental pathological process—intracellular Ca²⁺ dysregulation. Extensive preclinical evidence demonstrates its efficacy in mitigating neuronal death across a spectrum of injury and disease models. While clinical translation requires overcoming challenges related to CNS delivery, the ongoing development of innovative formulations like intranasal nanoparticles offers a promising path forward. For drug development professionals and researchers, Dantrolene represents a valuable pharmacological tool and a potential therapeutic candidate for a range of devastating neurological disorders.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]
- 5. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dantrolene prevents glutamate cytotoxicity and Ca2+ release from intracellular stores in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobilization of dantrolene-sensitive intracellular calcium pools is involved in the cytotoxicity induced by quisqualate and N-methyl-D-aspartate but not by 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionate and kainate in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ryanodine receptor inhibitor dantrolene reduces hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. alzheimersweekly.com [alzheimersweekly.com]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. Intranasal dantrolene effective treatment of neurodegenerative disease. [medicaldialogues.in]
- 16. A phase Ib/IIa clinical trial of dantrolene sodium in patients with Wolfram syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
Dantrolene's Impact on Mitochondrial Calcium Homeostasis: An In-depth Technical Guide
Introduction
Dantrolene is a hydantoin derivative recognized for its role as a direct-acting skeletal muscle relaxant.[1][2] It is the only clinically approved and effective treatment for malignant hyperthermia (MH), a rare, life-threatening pharmacogenetic disorder triggered by certain anesthetics or depolarizing muscle relaxants.[1][3][4][5] The therapeutic efficacy of dantrolene stems from its ability to inhibit the abnormal release of calcium (Ca²⁺) from intracellular stores, primarily the sarcoplasmic/endoplasmic reticulum (SR/ER).[2][3][6] Beyond its established use in MH, there is a growing body of research investigating dantrolene's neuroprotective and cytoprotective effects in a range of conditions, including neurodegenerative diseases, traumatic brain injury, and ischemia.[6][7][8] A central theme in these investigations is the drug's influence on intracellular Ca²⁺ homeostasis, a critical signaling network where mitochondria play a pivotal role. This guide provides a detailed technical overview of dantrolene's mechanism of action and its subsequent impact on mitochondrial calcium dynamics, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Targeting the Ryanodine Receptor
Dantrolene's primary molecular target is the ryanodine receptor (RyR), a large intracellular calcium release channel located on the membrane of the SR/ER.[2][9] By binding to the RyR, dantrolene reduces the probability of the channel opening, thereby suppressing the efflux of Ca²⁺ from these stores into the cytosol.[5][9]
There are three main isoforms of the RyR in mammals, with distinct tissue distributions and sensitivities to dantrolene:
-
RyR1: The predominant isoform in skeletal muscle, it is a primary target for dantrolene.[3][4] Mutations in RyR1 are the main cause of MH susceptibility.[3][4][5]
-
RyR2: The main isoform in cardiac muscle. It is notably insensitive or unresponsive to dantrolene at clinical concentrations, which explains the drug's lack of significant negative inotropic effects on the heart.[3][4][7][10]
-
RyR3: Expressed at lower levels in various tissues, including the brain.[3] Like RyR1, RyR3 is inhibited by dantrolene.[3][4][7][10]
Dantrolene's inhibitory action involves binding to a specific site on the RyR1 and RyR3 channels, which decreases their sensitivity to activating stimuli and reduces Ca²⁺-induced Ca²⁺ release (CICR).[3][7] This stabilization of the channel in a closed state is crucial for restoring normal myoplasmic calcium levels during an MH crisis.[1]
Mitochondria and the Regulation of Cellular Calcium
Mitochondria are not only the powerhouses of the cell but also key players in shaping intracellular Ca²⁺ signals.[11] They can rapidly sequester and release Ca²⁺, thereby influencing a multitude of cellular processes, from energy metabolism and ATP production to the generation of reactive oxygen species (ROS) and the initiation of apoptosis.[3][11]
Mitochondrial Ca²⁺ uptake is primarily mediated by the mitochondrial calcium uniporter (MCU) , a channel in the inner mitochondrial membrane that drives Ca²⁺ into the matrix, powered by the strong electrochemical gradient across the membrane.[11] The efficiency of this uptake is highly dependent on the proximity of mitochondria to Ca²⁺ release sites on the ER. These interactions occur at specialized contact points known as mitochondria-associated membranes (MAMs) , where the ER and mitochondrial membranes are closely apposed.[11] This structural arrangement allows for the creation of localized high-Ca²⁺ microdomains that facilitate efficient Ca²⁺ transfer from the ER to the mitochondria.[11]
Dantrolene's Influence on Mitochondrial Calcium Dynamics
Dantrolene modulates mitochondrial Ca²⁺ homeostasis through both indirect and potentially direct mechanisms.
Indirect Modulation via ER-Mitochondria Crosstalk
The most well-established mechanism is indirect. By inhibiting RyR channels on the ER, dantrolene curtails the release of Ca²⁺ into the cytosol.[7] This action significantly reduces the localized spikes in Ca²⁺ concentration at the MAM interface. Consequently, the driving force for Ca²⁺ entry into the mitochondria via the MCU is diminished, leading to lower mitochondrial Ca²⁺ uptake.[3][7] In conditions of cellular stress where excessive ER Ca²⁺ release occurs, this inhibitory effect of dantrolene can prevent mitochondrial Ca²⁺ overload, a key event that can trigger mitochondrial swelling, membrane potential collapse, and the initiation of apoptotic cell death.[3][7]
Direct Modulation via Mitochondrial Ryanodine Receptors (mRyR)
A more debated but intriguing possibility is the direct action of dantrolene on ryanodine receptors located within the mitochondria themselves, termed mRyRs. Some studies have provided evidence for the existence of RyR1 in the inner mitochondrial membrane of heart and neuronal cells.[11][12] These mRyRs are proposed to contribute to rapid mitochondrial Ca²⁺ accumulation.[11] Studies have shown that dantrolene can inhibit mitochondrial Ca²⁺ uptake in isolated mitochondria, suggesting a direct effect on these putative mRyR channels.[11][12] This remains an area of active research, as the molecular identity and physiological role of mRyRs are not yet fully elucidated.
Quantitative Data on Dantrolene's Effects
The following tables summarize quantitative findings from key studies investigating the impact of dantrolene on mitochondrial and cytosolic calcium concentrations.
| Parameter | Cell/Tissue Type | Condition | Control Value | Dantrolene-Treated Value | % Change | Reference |
| Peak [Ca²⁺]m | Permeabilized Neurons | IP₃ Stimulation | 700 ± 59.6 nM | Significantly Inhibited (value not specified) | - | [11] |
| Basal [Ca²⁺]m | Permeabilized Neurons | IP₃ Stimulation | 110 ± 0.6 nM | Not specified, but inhibited subsequent rise | - | [11] |
| Mitochondrial Ca²⁺ Uptake | Isolated Heart Mitochondria | External Ca²⁺ addition | 100% (Maximal Uptake) | ~45% | -55% | [12] |
| Cytosolic [Ca²⁺]c | Cultured Myotubes | Electrical Stimulation | 100% (Normalized Amplitude) | ~82% | -18% | [13] |
Table 1: Effect of Dantrolene on Mitochondrial and Cytosolic Calcium Levels.
| Parameter | RyR Isoform | Condition | Effect of Dantrolene (10 µM) | Reference |
| [³H]ryanodine Binding Kd | Pig Skeletal Muscle RyR1 | Malignant Hyperthermia Mutation | Reversed the 3-fold decrease in Kd caused by mutation | [10] |
| Channel Activity | Cardiac RyR2 | Native SR vesicles / HEK-293 cells | Unaffected | [10] |
| Channel Activity | RyR3 | HEK-293 cells | Significantly inhibited | [10] |
Table 2: Isoform-Specific Effects of Dantrolene on Ryanodine Receptor Activity.
Detailed Experimental Protocols
The methodologies employed to investigate dantrolene's effects are crucial for interpreting the data. Below are detailed protocols for key experimental approaches.
Measurement of Mitochondrial Ca²⁺ Concentration ([Ca²⁺]m) in Permeabilized Cells
This protocol allows for the direct measurement of Ca²⁺ uptake into mitochondria while bypassing the plasma membrane.
-
Cell Culture and Preparation: Primary striatal neurons or other relevant cell types are cultured on glass coverslips.
-
Cell Permeabilization: The cells are "skinned" by brief exposure to a low concentration of a mild detergent like saponin or digitonin. This permeabilizes the plasma membrane while leaving intracellular organelle membranes, such as the mitochondrial and ER membranes, intact.
-
Fluorescent Dye Loading: The permeabilized cells are incubated with a fluorescent Ca²⁺ indicator that localizes to the mitochondria. Common choices include:
-
Fura-2 AM or Rhod-2 AM: These acetoxymethyl (AM) ester forms of the dyes are loaded into intact cells before permeabilization, allowing them to be trapped within intracellular compartments.[11]
-
-
Experimental Buffer: The coverslip is placed in a perfusion chamber on a fluorescence microscope stage and bathed in a buffer mimicking the intracellular environment (e.g., containing ATP, glutamate, and malate to support mitochondrial function).
-
Stimulation and Measurement:
-
A baseline fluorescence signal is recorded.
-
The cells are stimulated to induce ER Ca²⁺ release, for example, by adding Inositol 1,4,5-trisphosphate (IP₃).[11]
-
The change in fluorescence intensity, corresponding to the change in [Ca²⁺]m, is recorded over time using a fluorescence microscope equipped with a sensitive camera or photometer.
-
-
Dantrolene Treatment: To test the effect of dantrolene, cells are pre-incubated with the drug (e.g., 10-min pretreatment) before stimulation with IP₃. The resulting [Ca²⁺]m transient is compared to that of untreated control cells.[11]
-
Calibration: At the end of each experiment, the fluorescence signal is calibrated by adding ionomycin in Ca²⁺-free and then Ca²⁺-saturating solutions to determine the minimum (Fmin) and maximum (Fmax) fluorescence, allowing for the conversion of fluorescence ratios to absolute Ca²⁺ concentrations.
[³H]Ryanodine Binding Assay
This biochemical assay is used to assess the functional state of the RyR channel and how it is modulated by dantrolene.
-
Membrane Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from tissue homogenates (e.g., skeletal or cardiac muscle) through differential centrifugation.
-
Binding Reaction: The SR vesicles are incubated in a buffered solution containing:
-
[³H]ryanodine: A radiolabeled form of ryanodine that binds with high affinity to the open state of the RyR channel.
-
Varying concentrations of Ca²⁺ to determine the Ca²⁺-dependence of channel activation.
-
Other modulators like ATP or caffeine, which are known to affect RyR activity.
-
-
Dantrolene Treatment: Parallel experiments are conducted where the SR vesicles are pre-incubated with dantrolene before the addition of [³H]ryanodine.[14]
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane vesicles but allow unbound [³H]ryanodine to pass through. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound [³H]ryanodine is plotted against the free Ca²⁺ concentration to generate binding curves. The effect of dantrolene is determined by observing shifts in these curves, which can indicate changes in the channel's affinity for Ca²⁺ or its overall open probability.[10]
Visualizations of Pathways and Workflows
Signaling Pathway
Caption: Dantrolene's indirect pathway of modulating mitochondrial calcium.
Experimental Workflow
Caption: Workflow for measuring mitochondrial Ca²⁺ in permeabilized cells.
Conclusion and Future Directions
Dantrolene's impact on mitochondrial calcium homeostasis is a critical aspect of its broader cytoprotective effects. The primary, well-documented mechanism involves the inhibition of RyR1 and RyR3 on the endoplasmic reticulum, which indirectly reduces mitochondrial calcium uptake by decreasing Ca²⁺ availability at ER-mitochondria contact sites. This prevents the mitochondrial calcium overload that is often a trigger for cellular dysfunction and death in pathological states.[3][7] The potential for a direct inhibitory effect on mitochondrial ryanodine receptors presents an exciting, albeit less established, avenue of action that warrants further investigation.
For drug development professionals and researchers, understanding these mechanisms is paramount. The ability of dantrolene to temper mitochondrial calcium signaling highlights its therapeutic potential in a variety of disorders linked to calcium dysregulation, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[6][8][15] Future research should focus on developing more soluble and isoform-specific RyR modulators and further clarifying the existence and role of mRyRs. Such efforts will pave the way for novel therapeutic strategies that target the intricate and vital process of mitochondrial calcium homeostasis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dantrolene Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant that exerts its effect by reducing excitation-contraction coupling in muscle cells.[1] It is a hydantoin derivative, structurally distinct from other neuromuscular blocking agents, and is primarily indicated for the treatment of malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.[1][2][3] Additionally, it finds application in managing neuroleptic malignant syndrome and muscle spasticity arising from conditions such as stroke, multiple sclerosis, cerebral palsy, and spinal cord injury.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dantrolene sodium, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of dantrolene sodium has been characterized by its slow but consistent absorption, significant protein binding, and hepatic metabolism.
Absorption
Oral administration of dantrolene sodium results in incomplete and slow but consistent absorption from the gastrointestinal tract, leading to dose-related plasma concentrations.[5][6] The bioavailability of oral dantrolene is approximately 70%.[2][5][7] Following oral administration, peak blood concentrations are typically achieved within 3 to 6 hours.[2]
Distribution
Dantrolene is highly lipophilic and demonstrates significant binding to plasma proteins, particularly albumin.[2][8] The volume of distribution at steady state (Vss) has been reported to be between 0.79 to 1.35 L/kg.[9] In pregnant individuals, dantrolene has been shown to cross the placenta, with maternal and fetal blood levels being roughly equal at the time of delivery.[6]
Metabolism
Dantrolene is extensively metabolized in the liver, primarily through the hepatic microsomal enzyme system, which includes cytochrome P450 (CYP450) enzymes.[3][5][10] The two primary metabolic pathways are:
-
Oxidation: Hydroxylation of the hydantoin ring to form 5-hydroxydantrolene. This is an active metabolite with approximately half the muscle relaxant potency of the parent drug.[2]
-
Reduction: Reduction of the nitro group to form an amino metabolite, which can then be acetylated.[5][10] The amino metabolite has been noted to inhibit the hepatic mixed-function oxidase system, an effect that is blocked by its acetylation.[5][10]
Intermediates in the nitroreductase pathway can also form glucuronide and mercapturic acid conjugates.[5][10]
Excretion
The metabolites of dantrolene, along with the unchanged drug, are excreted in the urine.[3][5] Up to 20% of an administered dose is excreted in the urine as the 5-hydroxydantrolene metabolite.[2] Dantrolene and its metabolites are also excreted in the bile.[11]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of dantrolene sodium in adults.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 70% | [2][5][7] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | [2] |
| Elimination Half-Life (t½) | 6 - 9 hours | [2] |
| Half-Life of 5-hydroxydantrolene | 15.5 hours | [2] |
| Protein Binding | High (primarily to albumin) | [2][8] |
| Volume of Distribution (Vd) | 0.51 L/kg | [7] |
| Therapeutic Plasma Concentration | 2.8 - 4.2 mcg/mL | [2] |
Signaling Pathway and Mechanism of Action
Dantrolene's therapeutic effect is mediated through its direct action on skeletal muscle cells. It inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, a critical step in muscle contraction.[1] This is achieved by antagonizing the ryanodine receptor type 1 (RyR1), the major calcium release channel on the sarcoplasmic reticulum membrane.[2] By blocking this channel, dantrolene effectively decouples electrical excitation from muscle contraction, leading to muscle relaxation without causing complete paralysis.[2]
Metabolism of Dantrolene Sodium
The metabolic transformation of dantrolene occurs primarily in the liver and involves several key reactions.
References
- 1. Dantrolene - Wikipedia [en.wikipedia.org]
- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 3. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Isoform Selectivity of Dantrolene Sodium Salt for Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene sodium salt is a cornerstone therapeutic agent for malignant hyperthermia, a condition linked to the dysregulation of the skeletal muscle ryanodine receptor, RyR1.[1][2] Its clinical efficacy is largely attributed to its selective inhibition of specific ryanodine receptor (RyR) isoforms. This technical guide provides a comprehensive overview of the molecular basis for dantrolene's selectivity for RyR1 and RyR3 over the cardiac isoform, RyR2. We present quantitative data from binding and functional assays, detail the experimental protocols used to determine this selectivity, and provide visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Quantitative Analysis of Dantrolene's Isoform Selectivity
The pharmacological action of dantrolene is defined by its differential affinity for the three mammalian RyR isoforms. While all three isoforms share a high degree of sequence homology, including a nearly identical dantrolene-binding sequence, functional studies reveal a clear pattern of selectivity.[1][2][3] Dantrolene effectively inhibits RyR1 and RyR3, while RyR2, the predominant cardiac isoform, is largely unresponsive under normal physiological conditions.[1][3][4][5] This selectivity is crucial, as it allows dantrolene to act on skeletal muscle without significant adverse cardiac effects.[6]
The following tables summarize the key quantitative data from in-vitro studies that form the basis of our understanding of dantrolene's selectivity.
Table 1: Comparative Binding Affinity of Dantrolene for RyR Isoforms
| Isoform | Preparation | Assay Method | Key Finding | Reference |
| RyR1 | Sarcoplasmic Reticulum (SR) from pig skeletal muscle | [³H]Ryanodine Binding | Dantrolene inhibits binding with a Kᵢ of ~150 nM . | [7] |
| RyR2 | Sarcoplasmic Reticulum (SR) from cardiac muscle | [³H]Ryanodine Binding | Unaffected by dantrolene . | [4][5][7] |
| RyR3 | Lysates from HEK-293 cells expressing RyR3 | [³H]Ryanodine Binding | Significantly inhibited by dantrolene, similar to RyR1. | [4][5] |
Table 2: Functional Inhibition of RyR Isoforms by Dantrolene
| Isoform | Experimental System | Measurement | Key Finding | Reference |
| RyR1 | Native SR vesicles | ⁴⁵Ca²⁺ Release | Increased half-time for Ca²⁺ release by ~3.5-fold. | [7] |
| RyR2 | Heterologous expression in HEK-293 cells | [³H]Ryanodine Binding | Unaffected by dantrolene . | [4][5] |
| RyR3 | Heterologous expression in HEK-293 cells | [³H]Ryanodine Binding | Inhibition extent was similar to that of RyR1 . | [4][5] |
Key Experimental Protocols
The quantitative data presented above are derived from specific and reproducible experimental methodologies. Understanding these protocols is essential for interpreting the results and for designing further investigations into RyR modulators.
[³H]Ryanodine Competitive Binding Assay
This assay assesses the ability of a compound (dantrolene) to compete with the high-affinity radioligand, [³H]ryanodine, for its binding site on the RyR channel. Since ryanodine preferentially binds to the open state of the channel, this assay provides a measure of channel activity.[8]
Methodology:
-
Preparation of Membranes: Sarcoplasmic reticulum (SR) vesicles are prepared from tissue sources rich in the desired isoform (e.g., skeletal muscle for RyR1, cardiac muscle for RyR2).[7] Alternatively, membranes are prepared from HEK-293 cells heterologously expressing a specific recombinant RyR isoform.[4][5]
-
Incubation: Membranes are incubated in a buffered solution containing a fixed concentration of [³H]ryanodine and varying concentrations of dantrolene. The buffer composition is critical and often includes modulators like Ca²⁺, ATP, and calmodulin, as dantrolene's inhibition of RyR1 is dependent on their presence.[4][5]
-
Equilibration & Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and the data are plotted as the percentage of specific [³H]ryanodine binding versus dantrolene concentration. A competitive binding curve is fitted to the data to calculate the inhibitor constant (Kᵢ). For dantrolene, an inhibitory effect is observed as a decrease in [³H]ryanodine binding.[7]
Calcium Release Assay from SR Vesicles
This functional assay directly measures the movement of calcium ions across the SR membrane, providing a direct assessment of RyR channel inhibition.
Methodology:
-
Vesicle Preparation: SR vesicles are isolated as described above.
-
Calcium Loading: Vesicles are actively loaded with ⁴⁵Ca²⁺ in the presence of ATP.
-
Pre-incubation: The ⁴⁵Ca²⁺-loaded vesicles are pre-incubated with various concentrations of dantrolene.
-
Initiation of Release: Calcium release is initiated by adding a RyR agonist (e.g., caffeine, Ca²⁺).
-
Measurement: At specific time points, aliquots of the reaction mixture are filtered. The amount of ⁴⁵Ca²⁺ remaining in the vesicles (retained on the filter) is quantified.
-
Data Analysis: The rate and extent of calcium release in the presence of dantrolene are compared to control conditions. An increase in the half-time of Ca²⁺ release indicates inhibition of the RyR channel.[7]
Visualizing Pathways and Workflows
Dantrolene's Mechanism in Skeletal Muscle Excitation-Contraction Coupling
Dantrolene exerts its therapeutic effect by directly binding to the RyR1 channel, thereby inhibiting the release of calcium from the sarcoplasmic reticulum, which is a critical step in muscle contraction.[7][9]
Caption: Dantrolene inhibits RyR1 to uncouple excitation from muscle contraction.
Logical Workflow for Determining RyR Isoform Selectivity
A multi-faceted approach combining biochemical and cell-based functional assays is required to definitively establish the selectivity profile of an RyR modulator like dantrolene.
Caption: Workflow for characterizing the isoform selectivity of RyR modulators.
Conclusion
The evidence strongly indicates that this compound is a selective inhibitor of RyR1 and RyR3, with negligible effects on RyR2 at clinically relevant concentrations.[3][10] This selectivity is underpinned by subtle structural or conformational differences between the isoforms that, despite a conserved binding site, govern the accessibility and inhibitory action of the drug. While the precise molecular reason for RyR2's insensitivity is still under investigation, it is this selectivity that defines dantrolene's therapeutic window, making it an effective treatment for skeletal muscle disorders without compromising cardiac function. For drug development professionals, these findings highlight the feasibility and importance of designing isoform-selective RyR modulators to achieve targeted therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Dantrolene Sodium Salt in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dantrolene sodium salt in primary neuronal culture experiments. Dantrolene is a postsynaptic muscle relaxant that acts as a ryanodine receptor (RyR) antagonist, inhibiting the release of calcium (Ca2+) from intracellular stores within the endoplasmic reticulum (ER).[1] This mechanism makes it a valuable tool for investigating the role of intracellular calcium dysregulation in neuronal function and pathology.
Mechanism of Action
Dantrolene exerts its effects by directly binding to and inhibiting ryanodine receptors, primarily RyR1 and RyR3 isoforms, which are present in neurons.[2] By blocking these channels, Dantrolene prevents the release of Ca2+ from the ER into the cytoplasm. This action is particularly relevant in conditions of neuronal stress, such as excitotoxicity, ischemia, and neurodegenerative diseases, where excessive intracellular Ca2+ levels contribute to neuronal damage and death.[3] The selectivity of Dantrolene for RyR1 and RyR3 over the cardiac isoform RyR2 minimizes its direct effects on cardiac muscle.[3]
Signaling Pathway of Dantrolene Action
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Administration of Dantrolene Sodium Salt in Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] Dysregulation of intracellular calcium (Ca2+) homeostasis, particularly abnormal Ca2+ release from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs), has been identified as a significant contributor to the pathogenesis of AD.[1][3][4] Dantrolene sodium salt, an FDA-approved muscle relaxant, functions as a ryanodine receptor antagonist, mitigating this aberrant Ca2+ release.[1][4][5] Recent preclinical studies have explored the therapeutic potential of dantrolene in various AD mouse models, with intranasal administration emerging as a promising delivery route to enhance brain bioavailability and therapeutic efficacy while minimizing systemic side effects.[6][7][8][9]
These application notes provide a comprehensive overview of the use of intranasal dantrolene in AD mouse models, including detailed experimental protocols, a summary of key quantitative findings, and visualizations of the proposed mechanism of action and experimental workflows.
Mechanism of Action of Dantrolene in Alzheimer's Disease
Dantrolene's primary mechanism of action in the context of Alzheimer's disease is the inhibition of ryanodine receptors, which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum.[1][4] In AD, there is evidence of RyR overactivation, leading to excessive Ca2+ release into the cytosol.[1][10] This calcium dysregulation is implicated in a cascade of neurotoxic events, including synaptic dysfunction, promotion of Aβ and tau pathologies, and eventual neuronal death.[10] By antagonizing RyRs, dantrolene helps to restore normal intracellular Ca2+ homeostasis.[1][4][10] Additionally, some studies suggest that dantrolene may have pleiotropic effects, including the inhibition of NMDA glutamate receptors and modulation of ER-mitochondria communication, further contributing to its neuroprotective properties.[1][5][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the intranasal administration of dantrolene in various Alzheimer's disease mouse models.
Table 1: Pharmacokinetic Profile of Intranasal Dantrolene
| Mouse Model | Administration Route | Dose | Peak Brain Concentration (ng/g) | Time to Peak (min) | Brain vs. Plasma Concentration | Reference |
| C57BL/6J (Wild Type) | Intranasal | 5 mg/kg | ~150 | 30 | Higher brain concentration and duration compared to oral | [8][9] |
| C57BL/6J (Wild Type) | Oral | 5 mg/kg | ~50 | 60 | Lower brain concentration and duration | [8] |
| 5XFAD | Intranasal | 5 mg/kg | Not specified | Not specified | Higher brain and lower plasma concentrations than subcutaneous | [12] |
| 5XFAD | Subcutaneous | 5 mg/kg | Not specified | Not specified | Lower brain and higher plasma concentrations than intranasal | [12] |
Table 2: Efficacy of Intranasal Dantrolene on Cognitive Function
| Mouse Model | Treatment Group | Treatment Duration | Behavioral Test | Outcome | Reference |
| 5XFAD | Early Treatment (2-12 months) | 10 months | Fear Conditioning, Morris Water Maze | Significantly improved hippocampal-dependent and -independent memory | [12] |
| 5XFAD | Late Treatment (6-12 months) | 6 months | Fear Conditioning, Morris Water Maze | Significantly improved cognition | [7][12] |
| 3xTg-AD | Not specified | Not specified | Not specified | Abolished memory and learning loss | [1] |
Table 3: Effects of Intranasal Dantrolene on Neuropathology and Safety
| Mouse Model | Treatment Duration | Neuropathological Marker | Outcome | Safety Assessment | Outcome | Reference |
| 5XFAD | 10 months | Amyloid Burden, Synaptic Proteins | No significant change | Olfaction, Motor Function, Liver Function, Mortality | No significant adverse effects | [12] |
| 5XFAD | 10 months | Nasal Mucosa Morphology | No significant changes | Histological Examination | No significant inflammatory changes | [6] |
| 3xTg-AD | 11 months (from 2-13 months) | Intraneuronal Amyloid Burden, Extraneuronal Plaque | Significantly decreased | Not specified | Not specified | [1] |
| PS19 (Tauopathy) | 3 months | Not specified | No significant changes in cognition, olfaction, or motor function | Systemic Side Effects | No serious systemic side effects | [13] |
Experimental Protocols
Protocol 1: Preparation and Intranasal Administration of this compound
Materials:
-
This compound (Sigma-Aldrich)
-
Mannitol
-
Polysorbate 80
-
Povidone K12
-
Sterile water
-
pH meter
-
Micropipette and tips
-
Alzheimer's disease mouse model (e.g., 5XFAD, 3xTg-AD)[14][15]
-
Control (wild-type) mice
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle by dissolving 125 mg of mannitol, 25 mg of polysorbate 80, and 4 mg of povidone K12 in 5 ml of sterile water.[6]
-
Dissolve this compound in the vehicle to a final concentration of 5 mg/ml.[6]
-
Adjust the pH of the solution to 10.3 using a pH meter and appropriate adjusting solutions (e.g., NaOH).[6]
-
-
Animal Handling and Acclimation:
-
Intranasal Administration:
-
Gently restrain the mouse in an upright position by the scruff of the neck.[6][16]
-
Tilt the mouse's head back slightly to prevent the solution from leaking out of the nostrils.[6]
-
Using a micropipette, deliver a total volume corresponding to a 5 mg/kg dose.[6]
-
Administer the total dose in small drops of approximately 2.5 µl per nostril, alternating between nostrils.[6]
-
Coincide the delivery of each drop with the mouse's inspiration.
-
Pause for approximately 10 seconds between each drop while maintaining the head-tilted position.[6]
-
Administer the treatment 3 times per week for the duration of the study (e.g., from 2 to 12 months of age).[6]
-
Protocol 2: Assessment of Cognitive Function using the Morris Water Maze
Materials:
-
Circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
Escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system and software.
-
AD and wild-type mice treated with dantrolene or vehicle.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each mouse.
-
Record the latency to find the platform and the path length using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Protocol 3: Histopathological Analysis of Amyloid-beta Plaques
Materials:
-
Mouse brain tissue (fixed and sectioned).[17]
-
Primary antibody against Aβ (e.g., 6E10).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope with imaging software.
Procedure:
-
Immunohistochemistry:
-
Deparaffinize and rehydrate brain sections.
-
Perform antigen retrieval (e.g., using formic acid or heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody.
-
Wash sections and incubate with the ABC reagent.
-
Develop the signal using the DAB substrate.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate and mount the sections.
-
-
Quantification:
Conclusion
The intranasal administration of this compound represents a viable and promising therapeutic strategy for Alzheimer's disease. The available data from preclinical studies in mouse models demonstrate that this approach effectively delivers dantrolene to the brain, leading to improvements in cognitive function and, in some models, a reduction in AD-related pathology.[1][12] The favorable safety profile, particularly the lack of significant local or systemic side effects with chronic use, further supports its potential for clinical translation.[6][12] The protocols and data presented here provide a foundation for researchers to further investigate and optimize the use of intranasal dantrolene as a disease-modifying therapy for Alzheimer's disease.
References
- 1. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dantrolene, a treatment for Alzheimer disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. europeanreview.org [europeanreview.org]
- 7. alzheimersweekly.com [alzheimersweekly.com]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 10. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Intranasal Dantrolene as a Disease-Modifying Drug in Alzheimer 5XFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Intranasal Dantrolene Nanoparticles on Brain Concentration and Behavior in PS19 Tau Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of Dantrolene Sodium Salt for Traumatic Brain Injury Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Secondary injury following TBI is a major therapeutic target for mitigating long-term neurological damage. The massive release of glutamate, an excitatory neurotransmitter, leads to excessive Ca²⁺ influx into neurons, triggering a cascade of deleterious events including mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation.[1] Dantrolene, a skeletal muscle relaxant, exerts its neuroprotective effects by binding to RyR1 and RyR3 isoforms, which are present in the brain, thereby reducing Ca²⁺-induced Ca²⁺ release from intracellular stores.[1][2] This mechanism helps to restore Ca²⁺ homeostasis and attenuate the downstream pathological consequences of TBI.[3] Preclinical studies have demonstrated the potential of Dantrolene in various models of neurological injury, including TBI, by reducing neuronal death, neuroinflammation, and improving functional outcomes.[1][3]
Data Presentation
The following table summarizes quantitative data from a key study investigating the in vivo efficacy of Dantrolene sodium salt in a rat model of TBI.
| Animal Model | TBI Induction Method | This compound Dosage and Administration Route | Timing of Administration | Key Efficacy Outcomes | Reference |
| Male Wistar Rats | Controlled Cortical Impact (CCI) | 10 mg/kg, Intraperitoneal (i.p.) | 1 hour and 12 hours post-TBI | - Reduced neurobehavioral deficits- Decreased cerebral edema- Attenuated mitochondrial dysfunction and oxidative stress- Inhibited neuroinflammation via modulation of the NF-κβ/Akt signaling pathway | [3] |
Signaling Pathway
The neuroprotective effects of Dantrolene in TBI are primarily mediated through the inhibition of ryanodine receptors and the subsequent modulation of downstream signaling pathways involved in neuroinflammation and apoptosis.
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Permeable Dantrolene in Intracellular Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dantrolene, a cell-permeable ryanodine receptor (RyR) antagonist, in studying intracellular calcium signaling and related mechanisms. Dantrolene is a valuable tool for investigating excitation-contraction coupling, neuroprotection, and other cellular processes where RyR-mediated calcium release plays a critical role.[1][2][3]
Introduction
Dantrolene is a hydantoin derivative that acts as a direct-acting skeletal muscle relaxant.[4] Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic/endoplasmic reticulum (SR/ER) by binding to the ryanodine receptor.[2][4] This property makes it an invaluable pharmacological tool for dissecting the roles of intracellular calcium stores in various cellular functions. Dantrolene exhibits selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform, which accounts for its minimal cardiac side effects.[1][5]
Mechanism of Action
Dantrolene binds to the N-terminal and central regions of the RyR1 and RyR3 channels, stabilizing the closed state of the receptor and thereby reducing the probability of channel opening.[6] This inhibition is dependent on the presence of calmodulin and adenine nucleotide.[1] By blocking RyR-mediated calcium release, Dantrolene effectively uncouples membrane depolarization from the subsequent rise in intracellular calcium concentration ([Ca2+]i) in skeletal muscle and other cell types expressing susceptible RyR isoforms.[4][7]
Applications in Cellular Research
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Excitation-Contraction (E-C) Coupling: Dantrolene is instrumental in studying the mechanisms of E-C coupling in skeletal muscle by isolating the electrical events at the plasma membrane from the calcium release from the SR.[7]
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Neuroprotection: Dantrolene has demonstrated neuroprotective effects in various models of neuronal injury, including ischemia, excitotoxicity, and neurodegenerative diseases.[2][3][5] It prevents excessive calcium release from the ER, a key event in neuronal cell death pathways.[5]
-
Intracellular Calcium Signaling: As a selective RyR antagonist, Dantrolene can be used to differentiate the contribution of RyR-mediated calcium release from other calcium signaling pathways, such as those involving IP3 receptors.
-
Malignant Hyperthermia (MH) Research: Dantrolene is the primary treatment for MH, a pharmacogenetic disorder characterized by uncontrolled calcium release from the SR in skeletal muscle.[8] It is used in research to study the pathophysiology of MH and to test novel therapeutic agents.
Data Presentation
The following tables summarize quantitative data on the effects of Dantrolene from various experimental studies.
Table 1: Effect of Dantrolene on Intracellular Calcium Concentration ([Ca2+]i)
| Cell Type/Preparation | Dantrolene Concentration | Agonist/Stimulus | % Inhibition of [Ca2+]i Increase (Mean ± SEM) | Reference |
| Mammalian Skeletal Muscle Fibers | 25 µM | Depolarization (0 mV) | 53 ± 8% | [7][9] |
| Primary Mixed Glial Cell Culture | 10 µM | Mechanical Stimulation | 60-80% | [10] |
| Primary Mixed Glial Cell Culture | 10 µM | Glutamate (50 µM) | 65-90% | [10] |
Table 2: Inhibition of Ryanodine Receptor Activity by Dantrolene
| Preparation | Dantrolene Concentration | Assay | Measurement | % Inhibition (Mean ± SEM) | Reference |
| Heavy SR Vesicles | 12 µM | Calcium Efflux | Thymol-stimulated | 44 ± 10% | [7][9] |
| Pig Skeletal Muscle SR Vesicles | 10 µM | [3H]ryanodine binding | Kd | 3-fold increase | [1] |
Experimental Protocols
Protocol 1: Preparation of Dantrolene Stock Solution
Note: Dantrolene has poor water solubility.[8]
Materials:
-
Dantrolene sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the Dantrolene is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Application of Dantrolene to Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Dantrolene stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels (e.g., 96-well plates for high-throughput screening, glass-bottom dishes for imaging).
-
On the day of the experiment, prepare a working solution of Dantrolene by diluting the stock solution in pre-warmed complete cell culture medium or an appropriate physiological buffer to the desired final concentration (e.g., 1-100 µM). It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or buffer.
-
Add the Dantrolene-containing medium or buffer to the cells.
-
Incubate the cells for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2. The optimal pre-incubation time should be determined empirically for each cell type and experimental condition.
-
Proceed with the experimental stimulus (e.g., addition of an agonist, electrical stimulation) in the continued presence of Dantrolene.
Protocol 3: Measurement of Intracellular Calcium using a Fluorescent Indicator (e.g., Fura-2 AM or Fluo-4 AM)
Materials:
-
Cultured cells treated with Dantrolene (from Protocol 2)
-
Fura-2 AM or Fluo-4 AM fluorescent calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader capable of measuring calcium-dependent fluorescence changes
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the Dantrolene-containing medium from the cells and wash once with HBSS.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS (containing Dantrolene if continuous inhibition is desired) for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Fluorescence Measurement:
-
Place the cells on the stage of the fluorescence microscope or in the plate reader.
-
For Fura-2, measure the ratio of fluorescence emission at ~510 nm following excitation at ~340 nm and ~380 nm.
-
For Fluo-4, measure the fluorescence intensity at ~516 nm following excitation at ~494 nm.
-
Establish a baseline fluorescence reading.
-
Apply the experimental stimulus and record the changes in fluorescence over time.
-
-
Data Analysis:
-
For Fura-2, the ratio of the 340/380 nm excitation fluorescence is proportional to the intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is used to represent changes in intracellular calcium.
-
Compare the calcium responses in Dantrolene-treated cells to control (vehicle-treated) cells to determine the effect of RyR inhibition.
-
Mandatory Visualizations
Caption: Dantrolene's mechanism of action in inhibiting RyR-mediated calcium release.
References
- 1. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobilization of dantrolene-sensitive intracellular calcium pools is involved in the cytotoxicity induced by quisqualate and N-methyl-D-aspartate but not by 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionate and kainate in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Intracellular Calcium Reduction by Dantrolene on Prevention/Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dantrium, Ryanodex (dantrolene) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dantrolene Sodium Salt Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the solubility issues of Dantrolene sodium salt in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in physiological buffers?
A1: this compound is a derivative of hydantoin-furan and is poorly soluble in water and aqueous buffers at physiological pH. Its low aqueous solubility is a significant challenge for in vitro and in vivo experiments.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: The recommended method is to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the physiological buffer of choice. It is advisable to purge the organic solvent with an inert gas before dissolving the compound.
Q3: What are the solubility limits of this compound in common organic solvents?
A3: The approximate solubility of this compound in commonly used organic solvents is summarized in the table below.
Q4: I observed precipitation when I diluted my Dantrolene stock solution in my physiological buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of Dantrolene. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of Dantrolene in your buffer.
-
Increase the proportion of organic solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent. However, be mindful of solvent toxicity.
-
Use a solubilizing agent: Co-solvents or excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to improve the aqueous solubility of Dantrolene.
-
Adjust the pH: Dantrolene's solubility is pH-dependent and increases in more alkaline solutions. However, the stability of the compound is optimal at pH 7.4. Altering the pH should be done cautiously, considering the stability of the compound and the requirements of your experiment.
-
Warm the diluent: Gently warming the physiological buffer before adding the Dantrolene stock solution may help improve dissolution.
Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A5: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, and many can tolerate up to 1%. However, some sensitive cell lines may be affected by concentrations lower than 1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q6: How should I store my this compound solutions?
A6: this compound as a solid should be stored at -20°C. Stock solutions in organic solvents like DMSO can be aliquoted and stored at -20°C for up to 3 months. Aqueous solutions of Dantrolene are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day. Reconstituted commercial formulations should be protected from direct light and used within 6 hours.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2.5 - 3.36 | |
| Dimethylformamide (DMF) | ~10 - 12.5 | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | |
| Water | Sparingly soluble / Low |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Condition | Recommended Max. DMSO Concentration | Reference |
| General Cell Lines | ≤ 1% | |
| Sensitive/Primary Cells | ≤ 0.1% | |
| General Guideline | 0.1% - 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and orange.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium or physiological buffer to the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is non-toxic to your cells (ideally ≤ 0.5%).
-
Vortex the working solution gently before adding it to your experimental setup.
-
Protocol 2: Preparation of Dantrolene Sodium with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Improved Aqueous Solubility
This protocol is adapted from a method for preparing an aqueous formulation of Dantrolene.
-
Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to Dantrolene sodium. Ratios of 0.73 to 1.31 moles of HP-β-CD to 1 mole of Dantrolene sodium have been shown to be effective.
-
Dissolution:
-
In a sterile container, dissolve the calculated amount of HP-β-CD in sterile water.
-
Add the this compound to the HP-β-CD solution.
-
Gently warm the solution to 40-45°C while stirring until the Dantrolene sodium is completely dissolved.
-
-
pH Adjustment and Sterilization:
-
Adjust the pH of the solution to 9.0-10.0 if necessary for stability, though for many physiological experiments, a pH closer to 7.4 is desired and should be tested for stability.
-
Filter-sterilize the final solution through a 0.22 µm filter.
-
-
Usage: Use the freshly prepared solution for your experiments.
Visualizations
Identifying and mitigating off-target effects of Dantrolene in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dantrolene in cell culture. The information provided will help in identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dantrolene?
A1: Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors (RyRs), specifically RyR1 and RyR3. This action blocks the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER), which is a crucial step in excitation-contraction coupling in muscle cells.[1][2] By reducing the amount of intracellular calcium, Dantrolene acts as a skeletal muscle relaxant.[2]
Q2: I'm observing effects in my cell line that doesn't express the Dantrolene-sensitive ryanodine receptors (RyR1 or RyR3). What could be the cause?
A2: If your cells do not express RyR1 or RyR3, the observed effects are likely due to off-target activities of Dantrolene. Known off-target effects include inhibition of the NMDA receptor, modulation of mitochondrial function, and weak inhibition of enzymes like acetylcholinesterase.[3][4][5] It is crucial to perform dose-response experiments and include appropriate controls to identify the source of these effects.
Q3: At what concentration should I use Dantrolene in my cell culture experiments?
A3: The optimal concentration of Dantrolene is highly dependent on the cell type and the specific research question. For its primary effect on RyR1, the IC₅₀ can be in the sub-micromolar range (e.g., 0.3 µmol/L in failing cardiomyocytes).[6] However, off-target effects, such as NMDA receptor inhibition, are typically observed at higher concentrations (50-100 µM).[3] It is recommended to perform a dose-response curve to determine the lowest effective concentration for your specific application and to minimize off-target effects.
Q4: Can Dantrolene be cytotoxic?
A4: While Dantrolene is often used for its cytoprotective effects by preventing cell death induced by calcium dysregulation, it can exhibit cytotoxicity at high concentrations.[1][6] If you observe unexpected cell death, it is advisable to perform a cell viability assay, such as the MTT or Trypan Blue exclusion assay, to determine the cytotoxic concentration range for your specific cell line.
Q5: How can I mitigate the off-target effects of Dantrolene?
A5: Mitigating off-target effects involves several strategies:
-
Dose Optimization: Use the lowest concentration of Dantrolene that elicits the desired on-target effect.
-
Control Experiments: Use cell lines that lack the primary target (RyR1/RyR3) to identify off-target effects.
-
Buffer Composition: The inhibitory effect of Dantrolene on RyR1 can be dependent on the concentration of magnesium ions (Mg²⁺), suggesting that the composition of your experimental buffer can influence its activity.[7]
-
Phenotypic Screening: Employ broader screening methods to understand the overall effects of Dantrolene on your cellular model.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death | Dantrolene concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment using an MTT or Annexin V/PI assay to determine the IC₅₀ and a non-toxic working concentration. |
| Off-target effects on essential cellular pathways. | Investigate potential off-target effects on mitochondria or other signaling pathways. Consider using a lower concentration or a different compound if the off-target effect cannot be avoided. | |
| Inconsistent or Unexplained Results | Off-target effects are confounding the experimental outcome. | Characterize the expression of potential off-target proteins (e.g., NMDA receptors) in your cell line. If present, design experiments to isolate the on-target from off-target effects, for example, by using specific inhibitors for the off-target protein. |
| Variability in experimental conditions. | Ensure consistent cell culture conditions, including media composition, confluency, and passage number. The bioactivity of Dantrolene can be influenced by factors like Mg²⁺ concentration in the media.[7] | |
| Observed Effect is Not Related to Calcium Release from ER/SR | Dantrolene is acting on an alternative pathway. | Investigate known off-target effects of Dantrolene, such as inhibition of NMDA receptors or modulation of mitochondrial function.[3][4] Use specific agonists or antagonists for these pathways to confirm the involvement of an off-target mechanism. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Dantrolene
| Target/Effect | Cell Type/System | Effective Concentration (IC₅₀) | Reference |
| On-Target: Ryanodine Receptor (RyR2) | Failing canine cardiomyocytes | 0.3 µM | [6] |
| Off-Target: NMDA Receptor Inhibition | Rat cortical membranes | 58.4 µM (in the presence of 100 µM NMDA) | [3] |
| Off-Target: Acetylcholinesterase (AChE) Inhibition | In vitro assay | Weak inhibition (specific IC₅₀ not reported) | [5] |
| Cytoprotective Effect | Not specified | 0.1 - 1 µM (no effect on SR Ca²⁺ uptake in normal hearts) | [6] |
| Cytotoxic Effect | Not specified | > 50 µM (can induce negative inotropic effects) | [6] |
Visualizations
Figure 1: Dantrolene's primary on-target signaling pathway.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dantrolene antagonizes the glycineB site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective acetylcholinesterase inhibitors derived from muscle relaxant dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene requires Mg2+ to arrest malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Troubleshooting inconsistent results with Dantrolene sodium salt in vitro
Welcome to the technical support center for the in vitro application of Dantrolene sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a direct-acting skeletal muscle relaxant.[1] Its principal mechanism is the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER).[2][3] It achieves this by binding to the ryanodine receptor (RyR), primarily exhibiting selectivity for RyR1 and RyR3 isoforms over RyR2.[4][5] This action effectively uncouples excitation-contraction processes in muscle cells and can modulate intracellular calcium signaling in other cell types.[1][6]
Q2: Why am I observing inconsistent inhibitory effects of Dantrolene in my experiments?
Inconsistent results with Dantrolene can arise from several factors, particularly in cell-free experiments.[4] The responsiveness of RyR channels to Dantrolene can be influenced by the specific isoform present (RyR1/RyR3 vs. RyR2), the phosphorylation state of the receptor, and the presence of associated proteins like calmodulin and FKBP12.6.[4][7][8] Under certain pathological or stress conditions, RyR2 may become sensitive to Dantrolene inhibition.[4][9] Experimental conditions such as temperature and the specific activators used to elicit Ca²⁺ release can also impact the observed efficacy.[6]
Q3: What are the known off-target effects of Dantrolene that I should be aware of?
While Dantrolene is highly selective for RyR channels, some studies have suggested other potential effects. It has been reported to possess antioxidant properties and can act as a free radical scavenger in certain in vitro systems.[10][11] Additionally, some research points towards neuroprotective effects by mitigating excitotoxicity and ER stress-mediated apoptosis.[7] Researchers should consider these potential activities when interpreting results in relevant experimental models.
Q4: Is this compound light-sensitive?
Yes, this compound is sensitive to light.[3] It is crucial to protect both the solid compound and its solutions from direct light exposure to prevent degradation and ensure consistent activity.[12] Reconstituted solutions should be used promptly and stored in light-protected containers.[3][12]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Problem: this compound is not fully dissolving in my aqueous buffer or cell culture medium.
Cause: this compound has poor aqueous solubility, which is a common challenge.[7][11][13] Its solubility is also pH-dependent, with increased solubility in alkaline conditions.[11][14]
Solution:
-
Use an Organic Solvent for Stock Solution: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][15][16]
-
Serial Dilution: Once fully dissolved in the organic solvent, perform serial dilutions in your aqueous buffer or cell culture medium to achieve the final desired concentration.
-
pH Adjustment: For aqueous preparations without organic solvents, the pH can be adjusted to be more alkaline (e.g., pH 9.5) to aid solubility, though this may not be compatible with all experimental systems.[7][17]
-
Vehicle Control: Always include a vehicle control in your experiments, using the same final concentration of the organic solvent as in your Dantrolene-treated samples.
Issue 2: Precipitate Formation After Diluting Stock Solution
Problem: After diluting my DMSO stock solution of Dantrolene into my aqueous experimental buffer, a precipitate forms.
Cause: This is likely due to the low aqueous solubility of Dantrolene. Even when predissolved in an organic solvent, dilution into an aqueous environment can cause it to crash out of solution, especially at higher concentrations.
Solution:
-
Lower Final Concentration: Attempt to use a lower final concentration of Dantrolene in your assay if experimentally feasible.
-
Increase Final Solvent Concentration: A slightly higher final concentration of the organic solvent (e.g., 0.5% or 1% DMSO) may help maintain solubility, but be mindful of potential solvent toxicity to your cells.
-
Warm the Buffer: Gently warming the aqueous buffer before adding the Dantrolene stock solution may temporarily increase solubility. Ensure the final temperature is appropriate for your experimental system.
-
Fresh Dilutions: Prepare fresh dilutions immediately before each experiment. Do not store diluted aqueous solutions of Dantrolene, as they are not stable for more than a day.[15][16]
Issue 3: High Variability Between Replicate Experiments
Problem: I am observing significant variability in the inhibitory effect of Dantrolene across different experimental days.
Cause: High variability can be due to issues with solution stability, light exposure, or subtle differences in experimental conditions.
Solution:
-
Protect from Light: Ensure that all steps involving Dantrolene, from stock solution preparation to final application, are performed with protection from light.[12] Use amber vials or cover tubes and plates with aluminum foil.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly. While DMSO stocks can be stored frozen for up to 3 months, frequent freeze-thaw cycles should be avoided.[18] Aliquoting the stock solution is recommended.
-
Consistent Protocols: Maintain strict consistency in all experimental parameters, including cell density, incubation times, temperature, and the concentrations of any agonists or stimuli used.
-
Verify Compound Integrity: If variability persists, consider verifying the purity and integrity of your this compound lot using analytical methods like HPLC.
Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative values for Dantrolene's activity from various in vitro studies. Note that these values can be highly dependent on the specific experimental conditions.
| Parameter | Value | Experimental System |
| IC₅₀ (Ca²⁺ Release Inhibition) | 0.3 µM | Sarcoplasmic Reticulum Vesicles |
| K_d (Binding Affinity) | 0.3 µM | SR Vesicles (Normal Pig) |
| K_d (Binding Affinity) | 0.09 µM | SR Vesicles (MHS Pig) |
| IC₅₀ (Spontaneous Ca²⁺ Wave Frequency) | 0.42 µM | Isolated Mouse Cardiomyocytes |
| IC₅₀ (Spontaneous Ca²⁺ Wave Amplitude) | 0.19 µM | Isolated Mouse Cardiomyocytes |
| IC₅₀ (Electrically Stimulated Twitch Tension) | 3 µg/mL | Isolated Rat EDL and Soleus Muscles |
Data compiled from Cayman Chemical Product Information.[15]
General Experimental Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters should be optimized for your cell type and experimental question.
-
Stock Solution Preparation:
-
Cell Plating:
-
Plate your cells of interest at a predetermined density in appropriate culture vessels.
-
Allow cells to adhere and reach the desired confluency.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw an aliquot of the Dantrolene stock solution.
-
Prepare intermediate dilutions of the stock solution in cell culture medium as needed.
-
Prepare the final treatment concentrations by diluting the intermediate solutions or the stock solution directly into fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the final concentrations of Dantrolene or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), protecting the plates from light.
-
-
Downstream Analysis:
-
Following incubation, proceed with your specific downstream assay, such as calcium imaging, cell viability assays, or protein expression analysis.
-
Visualizations
Signaling Pathway of Dantrolene Action
Caption: Mechanism of Dantrolene's inhibitory action on Ryanodine Receptors.
Experimental Workflow for Dantrolene Treatment
Caption: A typical workflow for in vitro cell-based experiments with Dantrolene.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting Dantrolene solubility problems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dantrolene, sodium salt | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 6. The mechanism of action of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant properties of dantrolene sodium [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Ryanodex,a new dantrolene formulation | PPTX [slideshare.net]
- 18. This compound ≥95% (HPLC), Ryanodine receptor blocker, solid | Sigma-Aldrich [sigmaaldrich.com]
Stability of Dantrolene sodium salt solutions at different pH and temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dantrolene sodium salt solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the stability of dantrolene sodium in an aqueous solution?
A1: The maximum stability for dantrolene in an aqueous solution is observed at pH 7.4 and a temperature of 37°C.[1][2][3][4][5] The degradation of dantrolene follows pseudo-first-order kinetics and exhibits a V-shaped pH-rate profile, meaning its stability decreases in both acidic and alkaline conditions.[1][2][3][4][5]
Q2: What are the primary degradation products of dantrolene sodium in aqueous solutions?
A2: Under acidic (pH 1.2 - 4.6) and alkaline (pH 9.5) conditions, dantrolene sodium primarily degrades into two products: Compound B and Compound C.[2] These are formed through the hydrolysis of the hydantoin ring (Compound B) and the imine linkage (Compound C).[2]
Q3: How soluble is dantrolene sodium in common laboratory solvents?
A3: Dantrolene sodium is sparingly soluble in aqueous buffers.[6][7] Its solubility is approximately:
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2.5 mg/mL in Dimethyl sulfoxide (DMSO).[6]
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12.5 mg/mL in Dimethylformamide (DMF).[6]
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Approximately 0.5 mg/mL in a 1:1 solution of DMF and PBS (pH 7.2).[6][7]
For long-term storage, it is recommended to store dantrolene sodium as a solid at -20°C, where it should be stable for at least two years.[6] Aqueous solutions are not recommended for storage for more than one day.[6][7]
Troubleshooting Guide
Issue 1: Precipitation is observed in my dantrolene sodium solution.
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Possible Cause: The concentration of dantrolene sodium may have exceeded its solubility in the chosen solvent, especially in aqueous buffers where it is sparingly soluble.[6][7]
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Solution:
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Ensure you are using an appropriate solvent. For higher concentrations, consider using DMSO or DMF.[6]
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If using an aqueous buffer, prepare a stock solution in a small amount of DMF first and then dilute it with the aqueous buffer.[6][7]
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Check the pH of your aqueous solution. Extreme pH values can affect the stability and potentially the solubility of dantrolene.
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Issue 2: The color of my dantrolene sodium solution has changed.
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Possible Cause: A color change may indicate degradation of the dantrolene molecule. Dantrolene sodium solutions are typically yellowish-orange to deep orange.[8] A significant change from this appearance could signify chemical decomposition.
-
Solution:
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Verify the pH and temperature of your solution. Stability is optimal at pH 7.4 and 37°C.[1][2][3][4][5] Deviations, particularly to more acidic or alkaline pHs, can accelerate degradation.
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Protect the solution from light, as dantrolene may be light-sensitive.[8]
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Prepare fresh solutions for critical experiments, as aqueous solutions are not recommended for storage beyond one day.[6][7]
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Issue 3: I am seeing unexpected peaks in my HPLC analysis of a dantrolene sodium solution.
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Possible Cause: The appearance of new peaks likely corresponds to the degradation products of dantrolene, such as Compound B and Compound C.[2]
-
Solution:
-
Review the storage conditions (pH, temperature, light exposure) of your solution, as these factors influence the rate of degradation.
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Refer to the degradation pathways to tentatively identify the impurities based on their expected retention times.
-
If quantification of dantrolene is critical, ensure your analytical method is validated to separate the parent drug from its degradation products.
-
Data Summary
Table 1: Stability of Dantrolene Sodium at Various pH Values and Temperatures
| pH | Temperature (°C) | Stability Observation |
| 1.2 - 9.5 | 25 - 75 | Degradation follows pseudo-first-order kinetics.[1][2][3][5] |
| 7.4 | 37 | Maximum stability observed.[1][2][3][4][5] |
| < 7.4 | 25 - 75 | Increased degradation in acidic conditions.[2] |
| > 7.4 | 25 - 75 | Increased degradation in alkaline conditions.[2] |
Experimental Protocols
Protocol: Stability Testing of Dantrolene Sodium Solutions via UPLC
This protocol is based on methodologies described in the literature for assessing the stability of dantrolene in aqueous solutions.[1][2][3][5]
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
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Sodium acetate
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Water (HPLC grade)
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Buffers of various pH (e.g., pH 1.2, 2.2, 4.6, 7.4, 9.5)
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Waters Acquity UPLC system (or equivalent) with a PDA detector
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Waters BEH C18 analytical column (or equivalent)
2. Preparation of Solutions:
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Dantrolene Stock Solution: Prepare a stock solution of dantrolene in a suitable organic solvent like DMF.
-
Working Solutions: Dilute the stock solution with the respective aqueous buffers to the desired final concentration for the stability study.
3. UPLC Method:
-
Mobile Phase A: 2.0 mM sodium acetate buffer at pH 4.5.[1][2]
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Gradient: A linear gradient of 25% to 75% acetonitrile over three minutes.[1][2]
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Detection Wavelength: 375 nm using a photodiode array (PDA) detector.[1][2]
4. Stability Study Procedure:
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Incubate the prepared dantrolene working solutions at various temperatures (e.g., 25°C, 37°C, 50°C, 75°C).
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At specified time points, withdraw aliquots from each solution.
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Analyze the samples by UPLC to determine the concentration of the remaining dantrolene and the formation of any degradation products.
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Plot the natural logarithm of the dantrolene concentration versus time to determine the pseudo-first-order degradation rate constant.
Visualizations
Caption: Workflow for Dantrolene Sodium Stability Testing.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pmda.go.jp [pmda.go.jp]
Light sensitivity and proper handling of Dantrolene sodium salt solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper handling of dantrolene sodium salt solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a dantrolene sodium solution for my experiments?
A1: To reconstitute dantrolene sodium for injection, add 60 mL of sterile water for injection (USP, without a bacteriostatic agent) to each 20 mg vial. Shake the vial until the solution is clear. For research purposes, ensure you are using a high-purity this compound and sterile, deionized water. Avoid using acidic solutions or saline, as they are not compatible and can cause precipitation.
Q2: Is the reconstituted dantrolene sodium solution sensitive to light?
A2: Yes, reconstituted dantrolene sodium solutions are sensitive to light and must be protected from direct light exposure. Photodegradation is a known issue, and exposure to light can compromise the stability and integrity of the solution.
Q3: How long is a reconstituted dantrolene sodium solution stable?
A3: Once reconstituted, the solution should be used within 6 hours. It should be stored at a controlled room temperature between 20-25°C (68-77°F) and protected from direct light.
Q4: What are the degradation products of dantrolene sodium in an aqueous solution?
A4: Dantrolene sodium in aqueous solutions can degrade through hydrolysis and photolysis.
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Hydrolysis: In acidic or alkaline solutions, dantrolene can undergo hydrolysis. Alkaline hydrolysis of the hydantoin ring forms an open-ring compound designated as Compound B . Acid-catalyzed hydrolysis of the imine linkage leads to the formation of Compound C , which is 5-(4-nitrophenyl)-2-furaldehyde.
-
Photodegradation: Exposure to UV light leads to degradation that is similar to the acidic hydrolysis pathway, also resulting in the formation of Compound C .
Q5: What is the optimal pH for the stability of a dantrolene sodium solution?
A5: The maximum stability for dantrolene in an aqueous solution is observed at a pH of approximately 7.4.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate or cloudiness in the reconstituted solution. | 1. Use of an incorrect diluent (e.g., saline, dextrose solutions, or other acidic solutions).2. The solution has been stored for longer than 6 hours.3. Precipitation of the less soluble free acid form of dantrolene over time. | 1. Discard the solution. Reconstitute a fresh vial using only sterile water for injection (without a bacteriostatic agent).2. Ensure the solution is used within the recommended 6-hour window.3. Prepare the infusion immediately prior to the anticipated administration time. |
| Inconsistent experimental results. | 1. Degradation of the dantrolene sodium solution due to light exposure.2. Use of a solution that is past its 6-hour stability window.3. pH of the experimental buffer is not optimal for dantrolene stability. | 1. Always protect the solution from light by using amber vials, foil wrapping, or by working in a dark room.2. Prepare fresh solutions for each experiment.3. If possible, maintain the pH of your experimental system around 7.4 for maximal dantrolene stability. |
| Difficulty dissolving the dantrolene sodium powder. | 1. Insufficient shaking or agitation.2. Use of a diluent other than sterile water. | 1. Shake the vial for approximately 20 seconds or until the solution is clear.2. Ensure only sterile water for injection is used for reconstitution. |
Data Summary
Table 1: Factors Affecting the Stability of Dantrolene Sodium Solutions
| Factor | Effect on Stability | Key Considerations |
| Light Exposure | Decreases stability through photodegradation. | Solutions must be protected from direct light at all times. |
| pH | Highly pH-dependent. Maximum stability at pH 7.4. | Degradation increases in both acidic (pH < 4.6) and alkaline (pH > 9.5) conditions. |
| Temperature | Higher temperatures accelerate degradation. | Store reconstituted solutions at controlled room temperature (20-25°C). |
| Diluent | Incompatible with acidic solutions, 0.9% Sodium Chloride, and 5% Dextrose. | Use only sterile water for injection (without a bacteriostatic agent) for reconstitution. |
| Time After Reconstitution | Stability decreases over time. | The solution must be used within 6 hours of reconstitution. |
Experimental Protocols
Protocol 1: Reconstitution of Dantrolene Sodium for Injection
Objective: To prepare a dantrolene sodium solution for experimental use.
Materials:
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Vial of dantrolene sodium for injection (e.g., 20 mg)
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Sterile water for injection, USP (without a bacteriostatic agent)
-
Sterile syringe and needle
Procedure:
-
Aseptically add 60 mL of sterile water for injection to the vial containing 20 mg of dantrolene sodium.
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Shake the vial for approximately 20 seconds or until the solution appears clear.
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Immediately protect the vial from direct light (e.g., by wrapping it in foil or placing it in a light-blocking container).
-
Visually inspect the solution for any particulate matter or discoloration before use.
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Use the reconstituted solution within 6 hours.
Protocol 2: Stability-Indicating RP-HPLC Method for Dantrolene Sodium
Objective: To assess the stability of a dantrolene sodium solution and quantify the parent compound and its degradation products.
Instrumentation:
-
A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% Triethylamine. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 380 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard stock solution of dantrolene sodium in a suitable solvent (e.g., a mixture of dimethylformamide, glacial acetic acid, and acetone).
-
Prepare the test sample by diluting the reconstituted dantrolene sodium solution with the mobile phase to a known concentration.
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To assess photostability, expose a test sample to a light source (e.g., UV lamp) for a defined period, while keeping a control sample in the dark.
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Inject the standard, control, and light-exposed samples into the HPLC system.
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Record the chromatograms and compare the peak areas of dantrolene and any degradation products to determine the extent of degradation.
Visualizations
Caption: Degradation pathways of dantrolene sodium.
Potential for hepatotoxicity with chronic Dantrolene sodium salt exposure in research models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for hepatotoxicity associated with chronic exposure to dantrolene sodium salt in research models.
Frequently Asked Questions (FAQs)
Q1: Is hepatotoxicity a known risk with chronic dantrolene administration in research models?
A1: Yes, chronic administration of dantrolene sodium has been associated with hepatotoxicity in some animal models. While not universally observed across all species and strains, long-term studies in rats, dogs, and monkeys have indicated the potential for liver damage, particularly at higher doses. It is crucial to implement a robust liver function monitoring plan in any chronic dantrolene study.
Q2: What are the typical signs of dantrolene-induced hepatotoxicity in animals?
A2: In preclinical studies, signs of hepatotoxicity can range from asymptomatic elevations in liver enzymes to more severe histopathological changes. Observed findings have included hepatopathy (liver disease), and in long-term carcinogenicity studies in rats, an increased incidence of benign and malignant mammary tumors, as well as hepatic lymphangiomas and angiosarcomas at higher doses. Clinical signs in animals, if present, may be non-specific and include weight depression.
Q3: What is the proposed mechanism of dantrolene-induced hepatotoxicity?
A3: The leading hypothesis for dantrolene-induced hepatotoxicity is the formation of reactive metabolites.[1] Dantrolene is metabolized in the liver, and this process can generate chemically reactive molecules that can cause cellular damage. The metabolism of dantrolene is complex and involves multiple enzymatic pathways.
Q4: Are there specific mouse strains that are resistant to dantrolene hepatotoxicity?
A4: There is some evidence to suggest strain-dependent differences in susceptibility. One study using Swiss-Webster mice reported no increases in serum glutamic-pyruvic transaminase (SGPT) or alterations in hepatocellular architecture even at oral doses up to 400 mg/kg.[2] However, this does not rule out the possibility of toxicity in other mouse strains or under different experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Elevated Liver Enzymes (ALT, AST) | Dantrolene-induced hepatocellular injury. | - Confirm the finding with repeat measurements.- Consider reducing the dose or discontinuing treatment in a subset of animals to assess for reversibility.- Collect liver tissue for histopathological analysis. |
| Unexpected Animal Morbidity/Mortality | Severe, fulminant hepatotoxicity. | - Perform a full necropsy with histopathological examination of the liver and other major organs.- Review dosing procedures to rule out accidental overdose. |
| No Observable Hepatotoxicity at Expected Doses | - The chosen animal model (species/strain) may be resistant.- Insufficient duration of exposure.- The dose may be below the threshold for inducing liver injury in that model. | - Consider using a different, more sensitive species or strain.- Extend the duration of the study.- Conduct a dose-range finding study to identify a hepatotoxic dose. |
| Inconsistent or High Variability in Liver Enzyme Data | - Improper sample collection or handling.- Underlying health conditions in the animal colony.- Inter-animal variability in drug metabolism. | - Review and standardize blood collection and processing protocols.- Ensure the health status of the animals prior to and during the study.- Increase the number of animals per group to improve statistical power. |
Quantitative Data from Preclinical Studies
The following tables summarize findings from long-term oral toxicity studies of dantrolene sodium in various animal models. It is important to note that specific quantitative data from these studies are often not publicly available in detail; the information below is based on summaries from regulatory documents and publications.
Table 1: Chronic Oral Toxicity of Dantrolene Sodium in Rats, Dogs, and Monkeys
| Species | Duration | Dosage (mg/kg/day) | Key Hepatic Findings |
| Rat | Chronic | >30 | Signs of hepatopathy |
| Dog | Chronic | >30 | Signs of hepatopathy |
| Monkey | Chronic | >30 | Signs of hepatopathy |
Table 2: 18-Month Oral Carcinogenicity Study of Dantrolene Sodium in Sprague-Dawley Rats
| Dosage (mg/kg/day) | Key Hepatic Findings |
| 15 | - |
| 30 | - |
| 60 | Increased incidence of hepatic lymphangiomas and hepatic angiosarcomas in female rats. |
Table 3: 24-Month Oral Carcinogenicity Study of Dantrolene Sodium in HaM/ICR Mice
| Dosage | Key Hepatic Findings |
| Not Specified | No evidence of carcinogenic activity. |
Experimental Protocols
1. General Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Mice
This protocol is a general guideline and should be adapted based on specific research questions and institutional guidelines.
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Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
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Groups:
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Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low-dose dantrolene sodium
-
Group 3: Mid-dose dantrolene sodium
-
Group 4: High-dose dantrolene sodium
-
(Optional) Satellite groups for recovery assessment.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in activity, posture, fur).
-
Body Weight: Measured twice weekly.
-
Food Consumption: Measured weekly.
-
Clinical Pathology (Day 29): Blood collection for hematology and clinical chemistry, including ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Necropsy and Histopathology (Day 29): Gross examination of all organs. Liver weight should be recorded. Liver tissue should be collected and preserved in 10% neutral buffered formalin for histopathological processing (hematoxylin and eosin staining). A qualified pathologist should perform a blinded evaluation of the liver sections.
-
2. In Vitro Assessment of Dantrolene-Induced Hepatotoxicity
This protocol provides a framework for evaluating the direct cytotoxic effects of dantrolene on hepatocytes.
-
Cell Model: Primary hepatocytes (e.g., from rat, mouse, or human) or liver-derived cell lines (e.g., HepG2).
-
Treatment: Expose cells to a range of dantrolene sodium concentrations for various time points (e.g., 24, 48, 72 hours).
-
Assays:
-
Cytotoxicity Assays:
-
LDH Release Assay: To measure membrane integrity.
-
MTT or WST-1 Assay: To assess mitochondrial function and cell viability.
-
-
Apoptosis Assays:
-
Caspase-3/7 Activity Assay: To measure key apoptosis-executing enzymes.
-
-
Reactive Oxygen Species (ROS) Production: Using fluorescent probes like DCFH-DA.
-
-
Data Analysis: Determine the concentration- and time-dependent effects of dantrolene on cell viability and other parameters.
Signaling Pathways and Experimental Workflows
Dantrolene Metabolism and Putative Reactive Metabolite Formation
The metabolism of dantrolene is a key factor in its potential hepatotoxicity. The following diagram illustrates the proposed metabolic pathway leading to the formation of a potentially reactive hydroxylamine metabolite. Aldehyde Oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2) have been identified as key enzymes in this process.[3]
Experimental Workflow for Investigating Dantrolene Hepatotoxicity
The following diagram outlines a logical workflow for a comprehensive investigation into the potential hepatotoxicity of chronic dantrolene exposure in a research model.
References
- 1. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hepatotoxicological evaluation of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Drug-drug interactions to consider when using Dantrolene in co-treatment studies
This guide provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interactions to consider when designing and conducting co-treatment studies involving dantrolene.
Frequently Asked Questions (FAQs)
Q1: What are the primary drug-drug interactions to be aware of when using dantrolene in co-treatment studies?
A1: Dantrolene has several significant drug-drug interactions that can impact experimental outcomes. The primary categories of interacting drugs include:
-
Calcium Channel Blockers: Co-administration, particularly with non-dihydropyridine calcium channel blockers like verapamil and diltiazem, can lead to hyperkalemia and cardiovascular collapse.[1][2][3]
-
Central Nervous System (CNS) Depressants: Dantrolene can cause drowsiness and sedation, which can be potentiated when co-administered with other CNS depressants such as benzodiazepines, opioids, and sedatives.[4][5][6]
-
Hepatotoxic Drugs: Since dantrolene carries a risk of hepatotoxicity, combining it with other potentially liver-damaging agents can increase the risk of liver injury.[7][8][9]
-
Neuromuscular Blocking Agents: Dantrolene can potentiate the effects of non-depolarizing neuromuscular blocking agents like vecuronium.[3][7]
-
CYP3A4 Inducers and Inhibitors: Dantrolene is metabolized in the liver, partly by the CYP450 enzyme system.[10] Co-treatment with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine) may decrease dantrolene levels, while inhibitors (e.g., ketoconazole, ritonavir) may increase its levels and the risk of toxicity.[11]
Q2: Are there specific calcium channel blockers that are more problematic to use with dantrolene?
A2: Yes, the interaction is most pronounced with non-dihydropyridine calcium channel blockers such as verapamil and diltiazem.[2] While caution is advised with all calcium channel blockers, dihydropyridines like nifedipine and amlodipine have not been associated with the same severe interactions in clinical settings.[2] However, in experimental models, even dihydropyridines have been shown to increase intracellular calcium, an effect that is only minimally attenuated by dantrolene.[12]
Q3: How can I assess potential hepatotoxicity in my co-treatment study?
A3: When co-administering dantrolene with a potentially hepatotoxic agent, it is crucial to monitor liver function. In in-vitro studies, this can be assessed by measuring levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium. In animal studies, serum levels of these enzymes, along with bilirubin and alkaline phosphatase, should be monitored at baseline and throughout the study.[9] Histopathological examination of liver tissue at the end of the study is also recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in cell-based assays. | Synergistic toxicity with the co-administered drug. Potentiation of CNS depressant effects in neuronal cell lines. | 1. Run dose-response curves for each drug individually and in combination to determine if the effect is synergistic, additive, or antagonistic. 2. Use a lower concentration of one or both drugs. 3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Altered metabolic activity of cells (e.g., in an MTT or XTT assay). | Interference of one drug with the metabolism of the other. | 1. Investigate if the co-administered drug is a known inducer or inhibitor of CYP enzymes that metabolize dantrolene (e.g., CYP3A4).[11][13] 2. Consider using a different metabolic assay that is less likely to be affected by the specific metabolic pathways of the drugs being tested. |
| Inconsistent results in muscle contractility assays. | Potentiation of neuromuscular blockade by the co-administered drug. | 1. If using a neuromuscular blocking agent, be aware that dantrolene can enhance its effects.[3][7] 2. Carefully titrate the dose of the neuromuscular blocker in the presence of dantrolene to achieve the desired level of muscle relaxation. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method for assessing the cytotoxic effects of dantrolene in co-treatment with another compound of interest (Drug X) using an MTT assay.
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity studies, or a cell line relevant to your research) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of dantrolene and Drug X, both individually and in combination, in cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
Dantrolene's Mechanism of Action and Interaction with Calcium Channel Blockers
Dantrolene exerts its effect by inhibiting the ryanodine receptor 1 (RyR1), which in turn prevents the release of calcium from the sarcoplasmic reticulum into the cytoplasm of skeletal muscle cells.[3][4][14] This reduction in intracellular calcium leads to muscle relaxation. Non-dihydropyridine calcium channel blockers, on the other hand, block L-type calcium channels, which can lead to complex downstream effects on calcium homeostasis. The co-administration of these two classes of drugs can disrupt normal calcium signaling, potentially leading to hyperkalemia and cardiac dysfunction.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mhaus.org [mhaus.org]
- 3. Dantrolene - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dantrolene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. emedz.net [emedz.net]
- 7. drugs.com [drugs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. drugs.com [drugs.com]
- 10. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Calcium channel blockers are inadequate for malignant hyperthermia crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Formulations of Dantrolene Sodium Salt with Improved Solubility and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dantrolene sodium salt formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating Dantrolene sodium?
A1: Dantrolene sodium is a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its pharmacological effects are significantly limited by its poor solubility and subsequent low oral bioavailability.[2] The intravenous administration of Dantrolene sodium is also hampered by its relative insolubility.[3] Furthermore, Dantrolene sodium is susceptible to degradation, particularly in acidic and alkaline conditions, and is sensitive to light.[4][5]
Q2: How can the aqueous solubility of Dantrolene sodium be improved?
A2: Several techniques can be employed to enhance the solubility of Dantrolene sodium:
-
pH Adjustment: Dantrolene's solubility increases with pH.[1] For intravenous formulations, sodium hydroxide is often added to achieve a pH of approximately 9.5.[6] However, high pH can also lead to degradation.[7]
-
Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can significantly increase the solubility of Dantrolene sodium.[8][9] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer.[8][9]
-
Complexation with Cyclodextrins: The formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to markedly improve the dissolution rate and bioavailability of Dantrolene.[1][2]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the wettability and dissolution of Dantrolene sodium.[10]
-
Temperature: Increasing the temperature of the diluent can hasten the dissolution of Dantrolene sodium.[3][11] Using a diluent warmed to 40°C has been shown to significantly increase the rate of dissolution for some formulations.[3]
Q3: What are the known degradation products of Dantrolene sodium?
A3: Dantrolene sodium can degrade under various stress conditions. The primary degradation pathway in acidic and photolytic conditions involves the hydrolysis of the azomethine bond, leading to the formation of 5-(4-nitrophenyl)-2-furaldehyde.[5] In acidic, alkaline, and oxidative conditions, other degradation products can also be formed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Dantrolene sodium in aqueous solution | pH of the solution is too low. The concentration of Dantrolene sodium exceeds its solubility at the given pH and temperature. The aqueous solution has been stored for too long. | Increase the pH of the solution, but be mindful of potential degradation at very high pH.[1][11] Consider using a co-solvent system or complexation with cyclodextrins to increase solubility.[2][8] It is not recommended to store aqueous solutions for more than one day.[8][9] |
| Incomplete dissolution of lyophilized powder | The diluent is at room temperature or below. Improper reconstitution technique. | Warm the sterile water for injection to 40°C before reconstitution.[3][11] Vigorously shake the vial until the solution is clear.[12] |
| Loss of drug potency during storage | Exposure to light. Storage at inappropriate temperatures. Hydrolysis due to improper pH. | Protect Dantrolene sodium solutions from direct light.[12] Store stock solutions at -20°C for long-term stability.[9] Maintain the pH of aqueous solutions within the optimal stability range (around pH 7.4).[13][14] |
| Cloudy suspension upon reconstitution with normal saline | Formation of insoluble particles of the sodium salt of dantrolene. | Reconstitute Dantrolene Sodium for Injection only with sterile water for injection (without a bacteriostatic agent).[15] |
Experimental Protocols
Protocol 1: Determination of Saturation Solubility
This protocol is adapted from the method described by Higuchi and Connors.
Objective: To determine the saturation solubility of Dantrolene sodium in a given buffer.
Materials:
-
Dantrolene sodium powder
-
Phosphate buffer (pH 7.4)
-
Screw-cap tubes
-
Rotary flask shaker with temperature control
-
Whatman filter paper no. 41
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of Dantrolene sodium (e.g., 50 mg) to a screw-cap tube containing a known volume of phosphate buffer (e.g., 20 mL).[10]
-
Securely cap the tubes and place them in a rotary flask shaker.
-
Shake the tubes for 24 hours at a constant temperature (e.g., 37 ± 0.5°C) to allow the solution to reach equilibrium.[10]
-
After 24 hours, carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a Whatman filter paper no. 41 to remove any undissolved particles.[10]
-
Dilute the filtered solution to a suitable concentration for spectrophotometric analysis.
-
Measure the absorbance of the diluted solution at 395 nm using a UV-Vis spectrophotometer.[10]
-
Calculate the concentration of Dantrolene sodium in the original solution based on a pre-determined calibration curve.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the estimation of Dantrolene sodium.
Objective: To quantify Dantrolene sodium in the presence of its degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Phenomenex Luna C18 column (250 mm × 4.6 mm, 5µm particle size)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Dantrolene sodium reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Water with 0.1% Triethylamine (30:70 v/v)[4]
-
Flow Rate: 1 mL/min[4]
-
Detection Wavelength: 380 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of Dantrolene sodium in the mobile phase. Further dilute to create a series of standard solutions with concentrations ranging from 2.5-12.5 µg/mL.[4]
-
Preparation of Sample Solution: Dissolve the Dantrolene sodium formulation in the mobile phase to obtain a known theoretical concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of Dantrolene sodium in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Data Presentation
Table 1: Solubility of Dantrolene Sodium in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [16] |
| Propylene glycol | Soluble | [16] |
| Methanol | Sparingly soluble | [16] |
| Ethanol (95%) | Slightly soluble | [16] |
| Acetone | Practically insoluble | [16] |
| Dimethyl sulfoxide (DMSO) | Approx. 2-2.5 mg/mL | [8][9] |
| Dimethylformamide (DMF) | Approx. 10-12.5 mg/mL | [8][9] |
| 1:1 DMF:PBS (pH 7.2) | Approx. 0.5 mg/mL | [8][9] |
Table 2: Effect of pH and Temperature on Dantrolene Solubility
| pH | Temperature (°C) | Solubility | Reference |
| Below 8.8 | 20 | Nearly insoluble | [11] |
| 9.1 | 20 | - | [11] |
| 9.5 | 20 | - | [11] |
| 9.5 | 40 | 6.7 times more soluble than at 20°C | [11] |
Mandatory Visualizations
Caption: Workflow for developing and evaluating a Dantrolene sodium formulation.
Caption: Decision tree for troubleshooting Dantrolene sodium formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, characterization and in vivo evaluation of a formulation of dantrolene sodium with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 4. ijcrt.org [ijcrt.org]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Warmed diluent speeds dantrolene reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anesth-pain-med.org [anesth-pain-med.org]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. revonto.com [revonto.com]
- 16. pmda.go.jp [pmda.go.jp]
Validation & Comparative
Dantrolene Sodium Salt: A Comparative Analysis of its Efficacy in Preclinical Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dantrolene sodium salt against other alternatives in preclinical models of neurodegenerative diseases. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action
Dantrolene is a skeletal muscle relaxant that functions as a ryanodine receptor (RyR) antagonist.[1] In the context of neurodegenerative diseases, its primary mechanism of action is the inhibition of calcium ion release from the sarcoplasmic/endoplasmic reticulum, thereby preventing calcium overload in neurons.[2][3] Dysregulation of intracellular calcium is a common pathological feature in many neurodegenerative disorders, leading to excitotoxicity, mitochondrial dysfunction, and apoptosis.[4][5][6] By stabilizing intracellular calcium levels, Dantrolene exerts its neuroprotective effects.[7]
Alzheimer's Disease (AD)
Dantrolene has been investigated in several preclinical models of Alzheimer's disease, showing promise in mitigating cognitive decline and neuropathological hallmarks of the disease.[2]
Comparative Efficacy Data in AD Mouse Models
| Treatment Group | Mouse Model | Dosage & Administration | Key Findings | Reference |
| Dantrolene | 3xTg-AD | 5 mg/kg, subcutaneous, from 2 to 13 months | Significantly improved memory retention and working memory. Reduced amyloid plaque load in the hippocampus. | [3] |
| Dantrolene (Intranasal) | 5XFAD | 5 mg/kg, 3 times/week, for up to 10 months | Improved cognition even when treatment was started after symptom onset. | [8] |
| Vehicle Control | 3xTg-AD / 5XFAD | - | Showed progressive memory deficits and amyloid pathology. | [3][8] |
| Memantine | - | - | While Memantine also targets calcium dysregulation through NMDA receptor antagonism, direct preclinical comparative studies with Dantrolene are limited. Memantine has shown some efficacy in moderate to severe AD. | [9] |
Experimental Protocols
3xTg-AD Mouse Model Study
-
Animals: Male triple-transgenic AD mice (3xTg-AD) expressing mutant APP (Swedish), MAPT (P301L), and PSEN1 (M146V).
-
Treatment: Dantrolene (5 mg/kg) or vehicle was administered subcutaneously from 2 to 13 months of age.
-
Behavioral Assessment: Morris Water Maze was used to assess learning and memory at 6, 10, and 13 months of age.
-
Neuropathological Analysis: Immunohistochemistry was performed to quantify amyloid-beta plaque burden in the hippocampus and cortex.[3]
5XFAD Mouse Model Study (Intranasal Administration)
-
Animals: 5XFAD transgenic mice overexpressing mutant human APP and PSEN1.
-
Treatment: Dantrolene sodium (5 mg/kg) was administered intranasally or subcutaneously three times a week. Treatment was initiated either early (before symptom onset) or late (after symptom onset).
-
Behavioral Assessment: Fear conditioning tests were used to evaluate hippocampal-dependent and -independent memory.
-
Pharmacokinetic Analysis: Plasma and brain concentrations of Dantrolene were measured to determine bioavailability.[8]
Huntington's Disease (HD)
In preclinical models of Huntington's disease, Dantrolene has demonstrated neuroprotective effects, improving motor function and reducing neuronal loss.[7]
Comparative Efficacy Data in HD Mouse Models
| Treatment Group | Mouse Model | Dosage & Administration | Key Findings | Reference |
| Dantrolene | YAC128 | 5 mg/kg, oral, twice a week from 2 to 11.5 months | Significantly improved performance in beam-walking and gait-walking assays. Reduced the loss of striatal neurons and the formation of mutant huntingtin aggregates. | [7] |
| Vehicle Control | YAC128 | - | Exhibited progressive motor deficits and striatal neuron loss. | [7] |
| Pridopidine | - | - | Pridopidine, a sigma-1 receptor agonist, has been investigated in clinical trials for HD and has shown some potential to slow disease progression in certain patient subgroups. Direct preclinical comparisons with Dantrolene are not readily available. | [10][11] |
Experimental Protocols
YAC128 HD Mouse Model Study
-
Animals: Yeast artificial chromosome (YAC) transgenic mice expressing full-length human huntingtin with 128 CAG repeats (YAC128).
-
Treatment: Dantrolene (5 mg/kg) mixed with corn flour was administered orally twice a week from 2 to 11.5 months of age.
-
Behavioral Assessment: Motor coordination and balance were assessed using beam-walking and gait-walking assays.
-
Neuropathological Analysis: Immunohistochemistry was used to quantify NeuN-positive striatal neurons and mutant huntingtin (Htt) aggregates.[7]
Amyotrophic Lateral Sclerosis (ALS)
The efficacy of Dantrolene in preclinical ALS models has yielded mixed results, with some studies showing benefits in motor function and survival, particularly with intranasal delivery.
Comparative Efficacy Data in ALS Mouse Models
| Treatment Group | Mouse Model | Dosage & Administration | Key Findings | Reference |
| Dantrolene (Intranasal Nanoparticles) | SOD1-G93A | 5 mg/kg, daily from 90 to 120 days of age | Significantly improved survival rate (89% vs. 67% in controls). Robustly preserved muscle strength and improved motor coordination. | [12] |
| Vehicle Control | SOD1-G93A | - | Showed a survival rate of 67% at the end of the 30-day treatment period. | [12] |
| Riluzole | - | - | Riluzole is an approved drug for ALS that has been shown to extend life expectancy by a few months. Preclinical studies in mouse models have shown modest effects on survival and motor function. | [13][14] |
Experimental Protocols
SOD1-G93A ALS Mouse Model Study (Intranasal Nanoparticles)
-
Animals: Transgenic mice overexpressing human superoxide dismutase 1 with the G93A mutation (SOD1-G93A).
-
Treatment: Dantrolene nanoparticles (5 mg/kg) were administered intranasally daily from 90 to 120 days of age.
-
Functional Assessment: Neurological function, motor coordination (balance beam and rotarod tests), and muscle strength (grip force) were evaluated.
-
Survival Analysis: The probability of survival was monitored daily throughout the treatment period.[12]
Visualizations
Signaling Pathway
Caption: Dantrolene's neuroprotective mechanism of action.
Experimental Workflow
Caption: A typical preclinical experimental workflow.
Logical Relationship
Caption: Logical flow of Dantrolene's therapeutic effect.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Dantrolene, a treatment for Alzheimer disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies to Target Calcium Dysregulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Therapeutic Strategies to Target Calcium Dysregulation in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 6. Calcium-Handling Defects and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. businesswire.com [businesswire.com]
- 9. researchgate.net [researchgate.net]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. Investigational Drug Slows Decline in Early Huntington [medscape.com]
- 12. Intranasal Dantrolene Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis as a Disease-Modifying Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pre-clinical discovery of Amyotrophic Lateral Sclerosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
A Comparative Analysis of Dantrolene's Pharmacological Inhibition and Genetic Knockdown of the Ryanodine Receptor
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the ryanodine receptor (RyR): pharmacological inhibition with Dantrolene and genetic knockdown. This analysis is supported by experimental data, detailed protocols for key experiments, and visualizations of the underlying molecular mechanisms.
The ryanodine receptor, a crucial intracellular calcium release channel located on the sarcoplasmic and endoplasmic reticulum, plays a pivotal role in excitation-contraction coupling in muscle and various other cellular signaling processes.[1][2] Dysregulation of RyR function is implicated in several channelopathies, including malignant hyperthermia and certain myopathies.[3] Understanding the precise role of RyR in these processes often involves modulating its activity. This guide compares two prominent techniques for achieving this: the use of the pharmacological agent Dantrolene and the application of genetic tools to reduce RyR expression.
Quantitative Comparison of Dantrolene's Effects and RyR Knockdown
The following tables summarize quantitative data from various studies, offering a comparative view of the impact of Dantrolene and genetic knockdown on key physiological parameters. It is important to note that the data are compiled from different experimental systems and conditions, which may influence the observed effects.
Table 1: Effects on Ryanodine Receptor Activity and Calcium Release
| Parameter | Dantrolene | Genetic Knockdown (RyR1) | Citation(s) |
| Mechanism of Action | Direct antagonist, binds to RyR1 and RyR3, reducing channel open probability. | Reduces the total amount of RyR1 protein available for calcium release. | [4][5][6] |
| IC50 for RyR Inhibition | 0.16 µM (RyR2, in the presence of Calmodulin) | Not Applicable | [4][7] |
| Effect on Ca2+ Release | Inhibition of Ca2+ release from the sarcoplasmic reticulum. | Reduction in depolarization-induced calcium transients. | [8][9] |
| Ca2+ Wave Frequency | Reduced (IC50 = 0.42 µM) | Data not available | [4] |
| Ca2+ Wave Amplitude | Reduced (IC50 = 0.19 µM) | Data not available | [4] |
Table 2: Effects on Muscle Function
| Parameter | Dantrolene | Genetic Knockdown (RyR1) | Citation(s) |
| Muscle Force/Strength | Reduces muscle twitch and tetanic force. | A ~50% reduction in RyR1 protein leads to a ~20% decrease in muscle strength. | [9] |
| Excitation-Contraction Coupling | Dissociates excitation-contraction coupling. | Impairs excitation-contraction coupling. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
shRNA-Mediated Knockdown of Ryanodine Receptor 1 (RyR1) in C2C12 Myoblasts
This protocol describes the use of lentiviral vectors to deliver short hairpin RNA (shRNA) for stable knockdown of RyR1 expression in a mouse myoblast cell line.
a. Vector Construction and Lentivirus Production:
-
Design and synthesize shRNA oligonucleotides targeting a specific sequence of the mouse Ryr1 mRNA. Include a hairpin loop sequence.
-
Clone the annealed oligonucleotides into a lentiviral expression vector (e.g., pLKO.1) containing a suitable promoter (e.g., U6) and a selectable marker (e.g., puromycin resistance).
-
Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer.
b. Transduction of C2C12 Cells:
-
Plate C2C12 myoblasts at a desired density.
-
Transduce the cells with the lentiviral particles at a specific multiplicity of infection (MOI).
-
After 24-48 hours, replace the medium with fresh growth medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Expand the stable cell line for subsequent experiments.
Validation of RyR1 Knockdown
a. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both control and RyR1-knockdown C2C12 cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Ryr1 and a reference gene (e.g., Gapdh).
-
Calculate the relative expression of Ryr1 mRNA in knockdown cells compared to control cells using the ΔΔCt method. A successful knockdown is typically defined as a reduction of >70%.[10]
b. Western Blotting:
-
Lyse control and RyR1-knockdown cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for RyR1 and a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of RyR1 protein reduction.
Measurement of Intracellular Calcium Dynamics
This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in cultured myotubes.[11][12][13][14]
-
Plate C2C12 myotubes on glass-bottom dishes.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution or an electrical field stimulus) or a specific RyR agonist (e.g., caffeine) to induce calcium release.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine parameters such as the amplitude, frequency, and duration of calcium transients.
Assessment of Single Muscle Fiber Contractility
This protocol describes a method for measuring the contractile properties of isolated single muscle fibers.[1][2][8][15]
-
Isolate single muscle fibers from a suitable muscle (e.g., flexor digitorum brevis of a mouse).
-
Mount the single fiber in a chamber on the stage of an inverted microscope between a force transducer and a length controller.
-
Perfuse the fiber with a relaxing solution.
-
Measure the fiber's dimensions (length and diameter).
-
Induce contraction by perfusing with an activating solution containing a specific concentration of free calcium or by electrical field stimulation.
-
Record the force generated by the fiber and any changes in its length.
-
Analyze the data to determine contractile parameters such as maximal isometric force, specific force (force per cross-sectional area), and the force-pCa relationship.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1. Signaling pathway of excitation-contraction coupling in skeletal muscle.
Figure 2. Comparison of Dantrolene's action and genetic knockdown of RyR1.
Figure 3. Workflow for genetic knockdown and functional analysis of RyR1.
References
- 1. Measurement of Skeletal Muscle Fiber Contractility with High-Speed Traction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single fibre morphology and contractile mechanics [bio-protocol.org]
- 3. ryr1.org [ryr1.org]
- 4. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single Muscle Fibre Contractile Properties in Young and Old Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubcompare.ai [pubcompare.ai]
- 11. uni-ulm.de [uni-ulm.de]
- 12. bu.edu [bu.edu]
- 13. Voltage-Activated Calcium Signals in Myotubes Loaded with High Concentrations of EGTA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Contractile Measurements of Hydrogel-Embedded Intact Mouse Muscle Fibers Using an Optics-Based System [jove.com]
- 15. researchgate.net [researchgate.net]
Comparative analysis of different Dantrolene sodium salt formulations (e.g., Dantrium, Ryanodex)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent intravenous formulations of dantrolene sodium: Dantrium® and Ryanodex®. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences in their physicochemical properties, pharmacokinetic profiles, and handling characteristics.
Executive Summary
Dantrolene sodium is a critical therapeutic agent for the management of malignant hyperthermia. While the active pharmaceutical ingredient is the same, the formulations of Dantrium and Ryanodex present significant differences that impact their clinical application. Ryanodex, a newer formulation, offers a substantial advantage in terms of rapid reconstitution and administration, a crucial factor in emergency situations. This is achieved through a higher concentration of dantrolene sodium and a smaller reconstitution volume. Pharmacokinetic studies indicate that while the overall exposure (AUC) is comparable between the two formulations, Ryanodex exhibits a higher maximum plasma concentration (Cmax) achieved more rapidly (Tmax).
Physicochemical Properties
The most significant differences between Dantrium and Ryanodex lie in their formulation, which directly influences their preparation and administration. Ryanodex is a lyophilized powder formulated as a nanocrystalline suspension, allowing for a much higher concentration of dantrolene sodium in a smaller volume of sterile water for injection.[1][2]
| Property | Dantrium® | Ryanodex® | Reference |
| Dantrolene Sodium per Vial | 20 mg | 250 mg | [3][4] |
| Mannitol per Vial | 3000 mg | 125 mg | [2][4] |
| Other Excipients | Sodium Hydroxide | Povidone, Polysorbate 80, Hydrochloric acid, Sodium Hydroxide | [3] |
| Reconstitution Volume | 60 mL of sterile water for injection | 5 mL of sterile water for injection | [2][3] |
| Final Concentration | 0.33 mg/mL | 50 mg/mL | [2] |
| pH of Reconstituted Solution | Approximately 9.5 | Approximately 10.3 | [2] |
| Reconstitution Time | > 15 minutes | < 1 minute | [1][2] |
| Appearance | Clear solution | Uniform nanoparticle suspension | [1][2] |
Pharmacokinetic Profile
A clinical trial in healthy volunteers compared the pharmacokinetic profiles of Dantrium and Ryanodex. The study consisted of two parts: a dose-escalation phase and a crossover phase at a dose of 2.5 mg/kg.[3] The results demonstrate that while both formulations deliver a comparable total amount of dantrolene, Ryanodex achieves a higher peak concentration in a shorter amount of time.
| Parameter | Dantrium® (2.5 mg/kg) | Ryanodex® (2.5 mg/kg) | Reference |
| Cmax (µg/mL) | 4.445 ± 1.618 | 8.186 ± 3.949 | [3] |
| Tmax (hours) | ~0.25 (15 minutes) | ~0.02 (1.2 minutes) | [3] |
| AUC0-inf (µg*h/mL) | Equivalent to Ryanodex | 6% higher than Dantrium (not statistically significant) | [3] |
| Half-life (t1/2) (hours) | ~5 | 8.5 - 11.4 | [5][6] |
Mechanism of Action: Signaling Pathway
Dantrolene sodium exerts its therapeutic effect by directly inhibiting the ryanodine receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle.[2] In malignant hyperthermia, uncontrolled opening of the RyR1 channel leads to a massive efflux of calcium into the cytoplasm, triggering sustained muscle contraction and a hypermetabolic state. Dantrolene binds to a specific site on the RyR1 channel, stabilizing it in a closed state and thereby reducing the release of calcium.
Caption: Dantrolene's mechanism of action on the ryanodine receptor 1.
Experimental Methodologies
Pharmacokinetic Study Protocol
The pharmacokinetic data presented was obtained from a two-part clinical trial:[3]
-
Part 1: Dose-Escalation Study: This phase assessed the safety and tolerability of both Dantrium and Ryanodex at increasing doses (1.0, 1.75, 2.0, 2.25, and 2.5 mg/kg). This part of the study also evaluated dose proportionality.
-
Part 2: Crossover Study: This was a randomized, two-way crossover study where healthy volunteers received a single 2.5 mg/kg dose of both Dantrium and Ryanodex with a washout period between administrations. Blood samples were collected at predetermined time points to determine the plasma concentrations of dantrolene and its primary metabolite, 5-hydroxydantrolene. Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the concentration-time data.
In Vitro Dissolution Testing
Dissolution testing for intravenous dantrolene sodium formulations is performed to ensure batch-to-batch consistency and can be indicative of in vivo performance. A typical experimental setup would be as follows:[3][7]
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Medium: 0.5% Benzalkonium Chloride in water.
-
Volume: 900 mL.
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for dantrolene concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Experimental Workflow: Comparative Analysis of Formulations
The comprehensive comparison of different dantrolene sodium formulations involves a multi-step process, from initial characterization to clinical evaluation.
Caption: Workflow for the comparative analysis of drug formulations.
Conclusion
The development of Ryanodex represents a significant advancement in the formulation of dantrolene sodium, primarily addressing the critical need for rapid administration in life-threatening malignant hyperthermia crises. Its nanocrystalline suspension formulation allows for a much faster reconstitution time and a smaller administration volume compared to Dantrium. While both formulations are bioequivalent in terms of overall drug exposure, the pharmacokinetic profile of Ryanodex, with its higher and faster peak plasma concentration, may offer a clinical advantage in rapidly achieving therapeutic levels. Researchers and drug development professionals should consider these formulation differences and their impact on clinical use when designing new studies or developing improved formulations of dantrolene sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ryanodex.com [ryanodex.com]
- 5. ryanodex.com [ryanodex.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Dantrolene: The Reference Standard for Screening Novel Ryanodine Receptor Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The ryanodine receptor (RyR), a crucial intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum, is a significant target in drug discovery for conditions ranging from malignant hyperthermia to cardiac arrhythmias and muscular dystrophies.[1][2] For decades, dantrolene has served as the foundational reference compound for the identification and characterization of new RyR inhibitors. This guide provides a comparative analysis of dantrolene against other RyR modulators, supported by experimental data and detailed protocols for key screening assays.
The Role of Ryanodine Receptors in Excitation-Contraction Coupling
Ryanodine receptors are essential for the process of excitation-contraction (E-C) coupling, which translates an electrical stimulus into a mechanical muscle contraction.[2] There are three main isoforms of the RyR channel: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (found in the brain and other tissues).[2] In skeletal muscle, a direct physical link between the dihydropyridine receptor (DHPR) on the T-tubule and RyR1 triggers calcium release. In contrast, cardiac muscle relies on a calcium-induced calcium release (CICR) mechanism, where a small influx of calcium through the DHPR activates RyR2 to release a larger store of calcium.
References
In Vitro and In Vivo Correlation of Dantrolene Sodium Salt's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Dantrolene sodium salt, a critical therapeutic agent for malignant hyperthermia (MH) and spasticity. The information presented herein is intended to support research and development efforts by offering a detailed overview of Dantrolene's performance, alongside comparative data for its alternatives and detailed experimental protocols. While a formal mathematical in vitro-in vivo correlation (IVIVC) for Dantrolene's muscle relaxant effects has not been established in the reviewed literature, the collective evidence strongly supports a qualitative correlation rooted in its consistent mechanism of action across both experimental settings.
Mechanism of Action
Dantrolene sodium exerts its therapeutic effect by directly inhibiting the ryanodine receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle cells. By binding to the RyR1, Dantrolene prevents the excessive release of calcium into the cytoplasm, a hallmark of malignant hyperthermia, thereby decoupling muscle excitation from contraction. This targeted action allows for the relaxation of skeletal muscle without significantly affecting cardiac or smooth muscle function.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies of Dantrolene sodium and its alternatives.
Table 1: In Vitro Efficacy of Dantrolene Sodium and Analogs
| Compound | Assay | Target | Key Findings |
| Dantrolene | [3H]ryanodine binding | Wild-Type (WT) RyR1 | IC50 values vary depending on experimental conditions, with some studies indicating inhibition in the micromolar range.[1] |
| [3H]ryanodine binding | Mutant RyR1 (W882A) | Insensitive to Dantrolene, indicating the importance of this residue for binding.[1] | |
| [3H]ryanodine binding | Mutant RyR1 (W996A, R1000A) | IC50 for Dantrolene increased by more than one order of magnitude.[1] | |
| ER Ca2+ Imaging in live cells | WT RyR1 | Reduced constitutive Ca2+ leak.[1] | |
| Azumolene | [3H]ryanodine binding | Normal and MHS Swine SR | Did not significantly alter Kryanodine or Bmax, suggesting it does not act on the ryanodine binding site. Decreased caffeine sensitivity (Kcaffeine), suggesting competition with the caffeine binding site.[2] |
| Store-Operated Calcium Entry (SOCE) | RyR1-coupled SOCE | Inhibits the component of SOCE coupled to RyR1 activation by caffeine and ryanodine.[3] |
Table 2: In Vivo Efficacy of Dantrolene Sodium and Formulations
| Compound/Formulation | Animal Model | Indication | Dosage | Key Findings |
| Dantrolene Sodium (Standard) | Malignant Hyperthermia Susceptible Pigs | Malignant Hyperthermia | Not specified | Successfully treated fulminant MH crisis.[4] Preparation time: 860 ± 202 s; Injection time: 472 ± 51 s.[4] |
| Dantrolene Sodium Suspension (DSS) (Nanocrystalline) | Malignant Hyperthermia Susceptible Pigs | Malignant Hyperthermia | Not specified | Therapeutic effects comparable to standard Dantrolene.[4] Preparation time: 51 ± 9 s; Injection time: 4 ± 2 s.[4] |
| Dantrolene Sodium | Rats | Muscle Relaxation | 5 mg/kg IV | Greater depressant action on the fast-twitch extensor digitorum longus (EDL) muscle (depressed to 25.9% of control) compared to the slow-twitch soleus (SOL) muscle (depressed to 31.3% of control). |
Table 3: Comparison of Intravenous Dantrolene Formulations
| Feature | Dantrium®/Revonto® (Standard) | Ryanodex® (Nanocrystalline Suspension) |
| Dantrolene Sodium per Vial | 20 mg | 250 mg |
| Reconstitution Volume | 60 mL sterile water | 5 mL sterile water |
| Mannitol per Vial | 3000 mg | 125 mg |
| Reconstitution Time | Significant | < 1 minute |
| Administration Time for 2.5 mg/kg dose (100 kg patient) | > 22 minutes | 1 minute |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Caffeine Halothane Contracture Test (CHCT)
The CHCT is the gold standard for diagnosing malignant hyperthermia susceptibility.
-
Muscle Biopsy: A muscle sample is surgically excised from the quadriceps muscle of the patient under trigger-free anesthesia.
-
Specimen Preparation: The muscle is immediately placed in pre-gassed Krebs-Ringer solution and dissected into individual muscle bundles.
-
Testing Apparatus: Muscle bundles are mounted in a tissue bath containing Krebs-Ringer solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The bundles are attached to a force transducer to measure isometric contractions.
-
Caffeine Test: Muscle bundles are exposed to incremental concentrations of caffeine (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 8.0, and 32.0 mM). The lowest concentration of caffeine that elicits a sustained contracture of a specified magnitude (e.g., ≥0.2 g) is determined as the caffeine threshold.
-
Halothane Test: Separate muscle bundles are exposed to a specific concentration of halothane (e.g., 3%). The development of a contracture of a certain force (e.g., ≥0.7 g) indicates a positive response.
-
Diagnosis: A diagnosis of MH susceptibility is made if the muscle contracts at or below a specific threshold concentration of caffeine or in the presence of halothane.
In Vivo Malignant Hyperthermia Pig Model
This animal model is crucial for studying the pathophysiology of MH and evaluating therapeutic interventions.
-
Animal Model: Malignant hyperthermia susceptible pigs (e.g., Pietrain breed) are used.
-
Anesthesia: Anesthesia is induced and maintained with non-triggering agents.
-
Monitoring: Physiological parameters including end-tidal CO2 (EtCO2), core body temperature, heart rate, and arterial blood gases are continuously monitored.
-
MH Triggering: A fulminant MH crisis is induced by administering a triggering agent, such as halothane, and/or succinylcholine.
-
Intervention: Upon the onset of MH symptoms (e.g., rapid rise in EtCO2 and temperature, muscle rigidity), the investigational drug (e.g., Dantrolene sodium or an alternative) is administered intravenously.
-
Outcome Measures: The primary outcome is the successful reversal of the MH crisis, as evidenced by the normalization of physiological parameters. The time to resolution of symptoms is also a key endpoint.
[3H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of compounds to the ryanodine receptor.
-
Sarcoplasmic Reticulum (SR) Preparation: SR vesicles are isolated from skeletal muscle tissue.
-
Binding Reaction: The SR preparation is incubated with [3H]ryanodine (a radiolabeled ligand that binds to the open state of the RyR channel) in the presence and absence of the test compound (e.g., Dantrolene) at various concentrations.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the SR-bound [3H]ryanodine from the unbound ligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The data are then used to determine the binding affinity (Kd) or the inhibitory concentration (IC50) of the test compound.
Mandatory Visualization
The following diagrams illustrate key concepts related to Dantrolene's mechanism of action and experimental workflows.
Dantrolene's Mechanism of Action
In Vitro Contracture Test Workflow
Qualitative In Vitro-In Vivo Correlation
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Dantrolene's Specificity on RyR1-Mutant Channels in Malignant Hyperthermia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dantrolene's specificity and action on Ryanodine Receptor 1 (RyR1) channels, particularly those with mutations linked to Malignant Hyperthermia (MH). As the only specific and effective treatment for MH, a thorough understanding of Dantrolene's mechanism is crucial for the development of novel therapeutic strategies.[1][2] This document synthesizes experimental data to compare Dantrolene's effects on wild-type versus mutant RyR1 channels and contextualizes its therapeutic action against supportive, non-pharmacological interventions.
Introduction to Dantrolene and Malignant Hyperthermia
Malignant Hyperthermia is a life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants in susceptible individuals.[2][3] The underlying cause is often a mutation in the RYR1 gene, which encodes the primary calcium release channel in skeletal muscle, the Ryanodine Receptor 1.[4] These mutations lead to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in a hypermetabolic state characterized by muscle rigidity, rapid heart rate, high body temperature, and metabolic acidosis.[2][5]
Dantrolene sodium is a hydantoin derivative that acts as a direct skeletal muscle relaxant and is the only specific pharmacological agent for treating an MH crisis.[1][6] Its introduction has dramatically reduced MH mortality from approximately 80% to under 10%.[1][7] Dantrolene's primary mechanism of action is the inhibition of Ca2+ release from the sarcoplasmic reticulum by directly interacting with the RyR1 channel.[1][8]
Comparative Efficacy of Dantrolene on Wild-Type vs. RyR1-Mutant Channels
Experimental evidence consistently demonstrates that Dantrolene exhibits a specific inhibitory effect on RyR1 channels, with a pronounced ability to counteract the hypersensitivity of MH-mutant channels to activating stimuli.
Table 1: Quantitative Comparison of Dantrolene's Effects on RyR1 Channel Activity
| Parameter | Wild-Type RyR1 | RyR1-Mutant (MH-Susceptible) | Effect of Dantrolene on Mutant RyR1 | Reference |
| [3H]ryanodine binding Kd | Normal | ~3-fold lower (higher affinity) | Reverses the mutation-induced decrease | [9] |
| Resting Intracellular Ca2+ ([Ca2+]i) | Normal | Elevated | Significantly decreased | [10] |
| Caffeine EC50 | Normal | Lower (more sensitive) | Significantly increased (less sensitive) | [10] |
| Channel Open Probability (Po) | Low at rest | Increased | Reduced | [11] |
| Constitutive Ca2+ Leak | Minimal | Increased | Reduced | [11] |
Specificity of Dantrolene for RyR Isoforms
Dantrolene's action is highly specific to certain RyR isoforms, which contributes to its favorable safety profile, particularly concerning cardiac function.
Table 2: Isoform Selectivity of Dantrolene
| RyR Isoform | Primary Location | Effect of Dantrolene | Notes | Reference |
| RyR1 | Skeletal Muscle | Inhibited | Primary therapeutic target for MH. | [1][9] |
| RyR2 | Cardiac Muscle | Unaffected under normal conditions | May become sensitive under certain pathological conditions, such as heart failure. | [1][9][12] |
| RyR3 | Various tissues, including diaphragm and brain | Significantly inhibited | The clinical implications of RyR3 inhibition are less understood. | [9] |
Comparison with Alternative Interventions for Malignant Hyperthermia
Currently, there are no pharmacological alternatives that specifically target the RyR1 channel to treat an MH crisis. "Alternative" treatments are supportive and aim to manage the systemic consequences of the hypermetabolic state.
Table 3: Comparison of Dantrolene with Supportive Therapies for MH
| Intervention | Mechanism of Action | Primary Target | Specificity | Role in MH Treatment |
| Dantrolene | Direct inhibition of RyR1-mediated Ca2+ release | RyR1 channel | High | Definitive pharmacological treatment |
| Cooling Measures (ice packs, cold IV fluids) | Physical heat exchange | Body temperature | Non-specific | Supportive; manages hyperthermia |
| Hyperventilation with 100% Oxygen | Increases O2 supply and CO2 removal | Respiratory and metabolic state | Non-specific | Supportive; corrects hypoxia and hypercarbia |
| Bicarbonate Administration | Buffers excess acid | Blood pH | Non-specific | Supportive; corrects metabolic acidosis |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Malignant Hyperthermia and Dantrolene's Intervention
Caption: Dantrolene's inhibitory action on mutant RyR1 channels.
Experimental Workflow for Assessing Dantrolene's Specificity
Caption: Workflow for evaluating Dantrolene's effects.
Detailed Experimental Protocols
[3H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR1 channel activity, as [3H]-ryanodine binds preferentially to the open state of the channel.
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from skeletal muscle tissue or from HEK293 cells overexpressing the RyR1 channel of interest (wild-type or mutant).
-
Binding Reaction: Incubate the SR vesicles with a low concentration of [3H]-ryanodine in a buffer containing physiological concentrations of ions (e.g., K+, Cl-), ATP, and varying concentrations of Ca2+ to modulate channel activity.
-
Dantrolene Treatment: For experimental groups, add varying concentrations of Dantrolene to the binding reaction.
-
Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the SR vesicles (with bound [3H]-ryanodine) from the unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) by Scatchard analysis of the binding data. A higher affinity (lower Kd) indicates a higher channel open probability.[9]
ER Ca2+ Measurement Assay
This cell-based assay allows for high-throughput screening of compounds that modulate RyR1 channel activity by measuring changes in endoplasmic reticulum (ER) Ca2+ levels.
-
Cell Culture and Transfection: Culture HEK293 cells and stably transfect them to express the RyR1 channel (wild-type or mutant) and a genetically encoded ER Ca2+ indicator, such as R-CEPIA1er.[13][14]
-
Cell Plating: Plate the cells in a multi-well format suitable for fluorescence measurement.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the ER Ca2+ indicator using a fluorometer. In cells expressing leaky RyR1 mutants, the baseline ER Ca2+ level will be lower.[14]
-
Compound Addition: Add Dantrolene or other test compounds to the wells. An inhibitor of a leaky RyR1 channel will prevent Ca2+ leakage, leading to an increase in ER Ca2+ and a corresponding increase in fluorescence.[13][14]
-
Time-Lapse Fluorescence Measurement: Record the fluorescence intensity over time to monitor the effect of the compound.
-
Data Analysis: Quantify the change in fluorescence as a measure of RyR1 inhibition. Dose-response curves can be generated to determine the potency (e.g., IC50) of the compounds.[13]
Conclusion
The available data strongly support the high specificity of Dantrolene for the RyR1 channel, where it acts as a potent inhibitor, particularly of MH-mutant channels. It effectively normalizes the aberrant Ca2+ release that characterizes a malignant hyperthermia crisis. While supportive therapies are critical for managing the systemic effects of an MH episode, Dantrolene remains the only targeted pharmacological intervention. Future drug development efforts should focus on identifying new compounds that either mimic or enhance the specific inhibitory action of Dantrolene on the RyR1 channel, potentially with improved pharmacokinetic properties. Recent structural studies identifying Dantrolene's binding site on RyR1 offer a promising avenue for the rational design of such novel therapeutics.[11]
References
- 1. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ryr1.org [ryr1.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. clinician.com [clinician.com]
- 6. Malignant hyperthermia - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 7. apsf.org [apsf.org]
- 8. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of dantrolene in the presence or absence of ryanodine receptor type 1 variants in individuals predisposed to malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmap.jp [researchmap.jp]
- 14. ryr1.org [ryr1.org]
Safety Operating Guide
Proper Disposal of Dantrolene Sodium Salt: A Guide for Laboratory Professionals
Researchers and drug development professionals handling dantrolene sodium salt must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, including handling of unused product, spills, and contaminated materials.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | For operations where dust may be generated, use a NIOSH-approved respirator with a particle filter. Ensure adequate ventilation, such as working in a chemical fume hood.[1] |
Safe Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not eat, drink, or smoke when handling the substance.[2]
-
Keep containers securely sealed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
II. Disposal of Unused this compound
Unused this compound must be treated as chemical waste. Do not dispose of it with household garbage or allow it to enter sewer systems.[3]
Step-by-Step Disposal Protocol:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[4][5]
-
Consult Authorities: Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for guidance on proper disposal methods.[2]
-
Approved Disposal Methods:
-
Packaging for Disposal: Place the unused this compound in a clearly labeled, sealed container for collection by a specialized disposal company.[1]
III. Management of Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[6] Ensure the area is well-ventilated.
-
Assess the Spill: Determine the size and nature of the spill (dry or wet).
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
Dry Spills:
-
Wet Spills:
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.
-
Reporting: If contamination of drains or waterways occurs, immediately advise emergency services.[2]
IV. Disposal of Contaminated Materials
All materials that come into contact with this compound, including empty containers and disposable PPE, must be handled as contaminated waste.
-
Empty Containers:
-
Contaminated PPE and Cleaning Materials:
-
Place all contaminated items (gloves, wipes, absorbent materials) in a sealed, labeled container for hazardous waste disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
